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  • Product: 2-Fluoro-5-(4-methoxyphenyl)benzoic acid
  • CAS: 1183866-69-4

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-Fluoro-5-(4-methoxyphenyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

CAS Registry Number: 1183866-69-4 Introduction 2-Fluoro-5-(4-methoxyphenyl)benzoic acid is a biaryl carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science. Its structure, wh...

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Author: BenchChem Technical Support Team. Date: April 2026

CAS Registry Number: 1183866-69-4

Introduction

2-Fluoro-5-(4-methoxyphenyl)benzoic acid is a biaryl carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science. Its structure, which combines a fluorinated benzoic acid moiety with a methoxy-substituted phenyl ring, imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. The presence of the fluorine atom can significantly influence the compound's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets, making it a "privileged scaffold" in modern drug discovery.[1]

This technical guide provides an in-depth overview of the synthesis, properties, and applications of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid, with a focus on its utility for researchers, chemists, and drug development professionals.

Physicochemical Properties

The properties of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid are derived from its distinct structural features. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structure and data from closely related analogs.

PropertyValue (Estimated/Typical)Source/Rationale
CAS Registry Number 1183866-69-4[2]
Molecular Formula C₁₄H₁₁FO₃Calculated
Molecular Weight 246.24 g/mol Calculated
Appearance White to off-white solidTypical for this class of compounds[3]
Melting Point >150 °CInferred from related biaryl benzoic acids
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in waterGeneral property of aromatic carboxylic acids
pKa ~3.5 - 4.0The ortho-fluoro substituent increases acidity compared to benzoic acid (pKa ≈ 4.2)[1]

Synthesis and Mechanism

The most logical and industrially scalable method for the synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[4]

The synthesis involves the palladium-catalyzed reaction between a halogenated 2-fluorobenzoic acid derivative and a 4-methoxyphenylboronic acid derivative. The most common starting materials would be 5-bromo-2-fluorobenzoic acid and 4-methoxyphenylboronic acid.

Causality of Experimental Choices:
  • Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to Pd(0). The choice of catalyst and its corresponding ligand is critical for reaction efficiency.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or triphenylphosphine) are essential. They stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination step.[5]

  • Base: A base, typically sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄), is required to activate the boronic acid. It facilitates the transmetalation step by forming a more nucleophilic boronate species.

  • Solvent System: The reaction is often performed in a biphasic solvent system, such as a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water. This aids in dissolving both the organic starting materials and the inorganic base.[6]

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established, self-validating system as depicted below:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product Boronic Ar²-B(OH)₂ Boronic->Transmetalation Halide Ar¹-X Halide->OxAdd Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid. Note: This protocol is based on standard procedures for similar transformations and may require optimization for scale and specific laboratory conditions.[5][6]

Materials:
  • 5-Bromo-2-fluorobenzoic acid (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 equiv., 8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv.)

  • Toluene (solvent)

  • Water (solvent)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 5-bromo-2-fluorobenzoic acid (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.08 equiv.), and potassium carbonate (3.0 equiv.).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed toluene and water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

    • Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 2-Fluoro-5-(4-methoxyphenyl)benzoic acid.

The workflow for this synthesis and purification process is illustrated below:

Synthesis_Workflow start Combine Reactants: - 5-Bromo-2-fluorobenzoic acid - 4-Methoxyphenylboronic acid - Pd(OAc)₂ / PPh₃ - K₂CO₃ reaction Heat in Toluene/Water (90-100 °C, 4-12h) under Inert Atmosphere start->reaction 1. Setup & Degas workup Aqueous Work-up: 1. Cool to RT 2. Acidify with HCl 3. Extract with Ethyl Acetate reaction->workup 2. Reaction Completion purification Purification: - Dry over Na₂SO₄ - Concentrate - Recrystallize / Chromatography workup->purification 3. Isolate Crude Product product Pure 2-Fluoro-5-(4-methoxyphenyl)benzoic acid purification->product 4. Final Product

Caption: General workflow for the synthesis and purification of the target compound.

Applications in Drug Discovery

Biaryl structures are prevalent in a wide range of pharmaceuticals. 2-Fluoro-5-(4-methoxyphenyl)benzoic acid is a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Active Pharmaceutical Ingredients (APIs): The fluorobenzoic acid moiety is found in numerous drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The carboxylic acid group provides a convenient handle for further chemical modifications, such as conversion to amides or esters, to modulate the molecule's properties or link it to other pharmacophores.

  • Modulation of Physicochemical Properties: The strategic placement of a fluorine atom can block sites of metabolism, thereby increasing the half-life of a drug. It can also enhance binding affinity to target proteins through favorable electrostatic interactions.

  • Intermediate for Quinolone Antibiotics: Closely related trifluoro-methoxybenzoic acids are key intermediates in the synthesis of modern fluoroquinolone antibacterial drugs like Gatifloxacin and Moxifloxacin.[7] This highlights the importance of this structural class in developing anti-infective agents.

Conclusion

2-Fluoro-5-(4-methoxyphenyl)benzoic acid (CAS 1183866-69-4) is a synthetically accessible and highly valuable building block for research and development. Its preparation via the robust and scalable Suzuki-Miyaura cross-coupling reaction allows for its efficient incorporation into complex molecular designs. The unique combination of a biaryl scaffold, a carboxylic acid handle, and a strategically placed fluorine atom makes it an attractive starting material for the discovery of new pharmaceuticals and advanced materials. The protocols and principles outlined in this guide provide a solid foundation for the synthesis and utilization of this versatile compound.

References

  • NextSDS. (n.d.). 4-(2-Fluoro-5-methoxyphenyl)benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Journal of Chemical Education. (2012). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.[Link]

Sources

Exploratory

1H and 13C NMR spectral data for 2-Fluoro-5-(4-methoxyphenyl)benzoic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data for 2-Fluoro-5-(4-methoxyphenyl)benzoic acid Audience: Researchers, scientists, and drug development professionals. Executive Summary This technical guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data for 2-Fluoro-5-(4-methoxyphenyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Fluoro-5-(4-methoxyphenyl)benzoic acid. In the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this document serves as a foundational reference, leveraging established principles of NMR spectroscopy and data from analogous structures to forecast chemical shifts and coupling constants. It is designed to aid researchers in the unambiguous identification, purity assessment, and structural validation of this molecule. The guide details the rationale behind the predicted spectral features, including the influence of fluoro, carboxyl, and methoxy substituents on the aromatic systems. Furthermore, it presents a rigorous, self-validating experimental workflow, encompassing both 1D and 2D NMR techniques, to guide the empirical acquisition and definitive assignment of the spectral data.

Introduction

2-Fluoro-5-(4-methoxyphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif frequently encountered in medicinal chemistry and materials science. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, making fluorinated compounds highly valuable in drug discovery. As with any synthesized compound, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of the title compound and outlines the necessary experimental procedures for its empirical verification.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a standardized atom numbering system is essential. The structure of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid is presented below with the numbering that will be used throughout this guide.

Caption: Molecular structure and atom numbering scheme for 2-Fluoro-5-(4-methoxyphenyl)benzoic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show seven distinct signals: three for the fluoro-substituted benzoic acid ring, two for the methoxyphenyl ring, one for the methoxy group, and one for the carboxylic acid proton.

Rationale for Predictions:

  • Aromatic Protons (H3, H4, H6): These protons reside on a trisubstituted benzene ring. Their chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid (-COOH) and fluorine (-F) groups, and the electron-donating effect (via resonance) of the methoxyphenyl group. The fluorine atom will introduce characteristic H-F couplings.

  • Aromatic Protons (H2'/H6' and H3'/H5'): The methoxyphenyl ring is para-substituted, leading to a symmetrical AA'BB' system. The electron-donating methoxy group (-OCH₃) will shield these protons relative to benzene (7.36 ppm), shifting them upfield.[2]

  • Methoxy Protons (H8): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • Carboxylic Acid Proton: The acidic proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift (>10 ppm). Its position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding effects.[3] This signal will disappear upon D₂O exchange.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Atom LabelPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
COOH~13.0br s-1H
H68.0 - 8.2dd³J(H6-F) ≈ 8-10, ⁴J(H6-H4) ≈ 2-31H
H47.8 - 8.0ddd³J(H4-H3) ≈ 8-9, ⁴J(H4-H6) ≈ 2-3, ⁵J(H4-F) ≈ 1-21H
H37.4 - 7.6t³J(H3-H4) ≈ 8-9, ³J(H3-F) ≈ 8-91H
H2'/H6'7.6 - 7.8d³J(H2'-H3') ≈ 8-92H
H3'/H5'7.0 - 7.2d³J(H3'-H5') ≈ 8-92H
H8 (-OCH₃)~3.85s-3H

Note: Chemical shifts are predictions and may vary based on experimental conditions. Coupling constants are estimates based on typical values for aromatic systems.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show 11 distinct signals for the carbon atoms, as C2'/C6' and C3'/C5' are chemically equivalent due to symmetry. Carbons directly bonded to or in close proximity to the fluorine atom will exhibit characteristic C-F coupling.

Rationale for Predictions:

  • Carbonyl Carbon (C7): The carboxylic acid carbonyl carbon is typically found in the 165-175 ppm range.

  • Fluorine-Bearing Carbon (C2): This carbon will be directly bonded to fluorine, resulting in a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz.[5] Its chemical shift will be significantly downfield.

  • Other Aromatic Carbons: The chemical shifts of the other aromatic carbons are determined by the additive effects of the various substituents. Quaternary carbons (C1, C5, C1', C4') will generally have lower intensities compared to protonated carbons.

  • Methoxy Carbon (C8): The methyl carbon of the methoxy group is expected in the 55-60 ppm region.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Atom LabelPredicted δ (ppm)Multiplicity (due to C-F coupling)Coupling Constant (JCF, Hz)
C7 (COOH)~167s-
C2~162d¹JCF ≈ 250
C4'~160s-
C5~140s-
C1~135d²JCF ≈ 20-25
C6~132d²JCF ≈ 8-10
C2'/C6'~129s-
C1'~128s-
C4~125d³JCF ≈ 3-5
C3~118d⁴JCF ≈ 1-2
C3'/C5'~115s-
C8 (-OCH₃)~56s-

Note: The effects of substituents on ¹³C chemical shifts in polysubstituted benzenes can be complex, and these predictions are based on established additivity rules and data from similar compounds.[6][7]

Experimental Protocol for Spectral Acquisition and Confirmation

To move from prediction to empirical fact, a structured experimental approach is required. This protocol is designed to be self-validating by incorporating 2D NMR techniques to confirm the assignments made from 1D spectra.[8]

Part A: 1D NMR Acquisition
  • Sample Preparation:

    • Weigh approximately 10-15 mg of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid for ¹H NMR (20-30 mg for ¹³C NMR).

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. DMSO-d₆ is a suitable choice due to its excellent solubilizing power for polar compounds like carboxylic acids and its high boiling point. Chloroform-d (CDCl₃) is an alternative if solubility permits.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Rationale: Proper concentration ensures a good signal-to-noise ratio without causing line broadening due to sample viscosity.[9] The choice of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.

  • Instrument Setup & Acquisition (¹H NMR):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

    • Acquire a standard ¹H spectrum using a 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans.

    • Rationale: Shimming is crucial for high-resolution spectra. A shorter pulse angle and a sufficient relaxation delay help in obtaining semi-quantitative integrations, although fully quantitative results require longer delays.[10]

  • Instrument Setup & Acquisition (¹³C NMR):

    • Use the same locked and shimmed sample.

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • A sufficient number of scans will be required to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

    • Rationale: Proton decoupling simplifies the spectrum to singlets for each unique carbon (unless coupled to fluorine), greatly enhancing sensitivity and clarity.

Part B: 2D NMR for Unambiguous Assignment

To definitively connect protons and carbons and confirm the through-bond relationships, a suite of 2D NMR experiments is essential.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Correlation cluster_final Structural Validation prep Dissolve sample in DMSO-d₆ h1_spec Acquire ¹H Spectrum (Initial Hypothesis) prep->h1_spec c13_spec Acquire ¹³C Spectrum (Carbon Skeleton) prep->c13_spec cosy COSY (H-H Connectivity) h1_spec->cosy hsqc HSQC (Direct C-H Bonds) c13_spec->hsqc assign Unambiguous ¹H & ¹³C Assignment cosy->assign hmbc HMBC (Long-Range C-H Bonds) hsqc->hmbc hmbc->assign

Caption: Workflow for the unambiguous structural elucidation of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid using 1D and 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled to each other. It will show cross-peaks between H3-H4 and H4-H6 in the fluoro-benzoic acid ring, and between H2'/H6' and H3'/H5' in the methoxyphenyl ring, confirming their adjacent relationships.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It will show correlations for all C-H pairs: C3-H3, C4-H4, C6-H6, C2'/C6'-H2'/H6', C3'/C5'-H3'/H5', and C8-H8. This is a powerful tool for assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and piecing the molecular fragments together. Key expected correlations include:

    • H6 to C1, C2, C4, and C5.

    • H3' and H5' to C1' and C4'.

    • H8 (methoxy protons) to C4'.

    • H6 to C1' (confirming the biaryl linkage).

By systematically analyzing the data from these 1D and 2D experiments, every proton and carbon signal can be assigned with a high degree of confidence, thereby validating the chemical structure.

References

  • Guan, Y., et al. (2021). Transfer learning for NMR chemical shift prediction.
  • Craik, D. J. (1984). Substituent Effects on Nuclear Shielding. Annual Reports on NMR Spectroscopy, 15, 1-104.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020). NMR Spectroscopy: Chemical Shift. Retrieved from [Link]

  • Sudmeijer, O., et al. (1984). Calculation of 13C NMR chemical shifts for aromatic carbons in polyalkylated benzenes. Organic Magnetic Resonance, 22(5), 339-342.
  • LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Gryff-Keller, A., & Szczeciński, P. (2014). A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η6-fluoroarene)tricarbonylchromium complexes. RSC Advances, 4(65), 34563-34571.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.
  • Hilaris Publisher. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Retrieved from [Link]

  • Diehl, P., & Reeves, L. W. (1962). N.M.R. shifts in aromatic solvents. Molecular Physics, 5(2), 181-188.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

Foundational

An In-depth Technical Guide to the Electronic and Steric Properties of 2-Fluoro-5-(4-methoxyphenyl)benzoic Acid

Abstract This technical guide provides a comprehensive analysis of the electronic and steric properties of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric properties of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. The strategic placement of the fluoro, methoxyphenyl, and carboxylic acid functionalities creates a complex interplay of electronic and steric effects that dictate its chemical reactivity, acidity, and potential for intermolecular interactions. This document outlines the theoretical underpinnings of these properties and provides detailed experimental and computational protocols for their characterization. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: A Molecule of Designed Complexity

2-Fluoro-5-(4-methoxyphenyl)benzoic acid is a biphenyl carboxylic acid derivative. Its structural complexity arises from the specific arrangement of its substituents, each contributing uniquely to the molecule's overall characteristics. Understanding the electronic and steric landscape of this molecule is paramount for predicting its behavior in various chemical and biological systems.

  • The 2-Fluoro Substituent: The fluorine atom at the ortho position to the carboxylic acid is a powerful modulator of both electronic and steric properties. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I), while its lone pairs can participate in a weaker, electron-donating mesomeric effect (+M).[1] This combination significantly influences the acidity of the carboxylic acid.

  • The 5-(4-methoxyphenyl) Substituent: The para-methoxyphenyl group introduces a biphenyl motif, extending the π-system and introducing further electronic and steric considerations. The methoxy group (-OCH₃) itself has a dual electronic nature: it is electron-donating through resonance (+R) and electron-withdrawing through induction (-I).[2] In the para position of the second phenyl ring, its electron-donating character is generally dominant.[2]

  • The Carboxylic Acid Group: This functional group is the primary site of reactivity and its acidity (pKa) is a critical parameter. Its orientation relative to the phenyl ring, influenced by adjacent substituents, dictates the extent of resonance stabilization.

This guide will dissect these individual contributions and their synergistic effects on the molecule as a whole.

Theoretical Framework: Unraveling Electronic and Steric Effects

Electronic Effects: A Tug-of-War for Electron Density

The electronic properties of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid are governed by the interplay of inductive and resonance effects of its substituents.

  • Inductive Effect (-I): The fluorine atom exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds.[1] This effect is most pronounced at the ortho position.[1] The oxygen of the methoxy group also has a -I effect, though it is generally outweighed by its resonance effect in the para position.[2]

  • Resonance/Mesomeric Effect (+M/+R): The fluorine atom can donate a lone pair of electrons into the aromatic π-system (+M effect), though this is generally weaker than its inductive effect.[1] The methoxy group, with its oxygen lone pairs, exhibits a strong electron-donating resonance effect (+R), which enriches the electron density of the phenyl ring it is attached to.[2][3]

The net effect of these competing influences determines the electron density distribution across the molecule, impacting its reactivity and spectroscopic properties.

The Ortho Effect and its Influence on Acidity

The presence of the fluorine atom at the ortho position to the carboxylic acid introduces a phenomenon known as the "ortho effect." This effect is a combination of steric and electronic factors. Steric hindrance between the fluorine and the carboxylic acid group can force the -COOH group to twist out of the plane of the benzene ring.[1] This has two major consequences:

  • Inhibition of Resonance: The coplanarity required for optimal resonance between the carboxylic acid's π-system and the aromatic ring is disrupted.

  • Enhanced Acidity: While the neutral acid molecule is destabilized to some extent by this loss of resonance, the resulting carboxylate anion (-COO⁻) is significantly stabilized.[1] This increased stabilization of the conjugate base leads to a lower pKa value, making the acid stronger.

Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.[4][5] It relates the equilibrium constant (K) of a substituted reactant to that of the unsubstituted parent compound (K₀) through the equation:

log(K/K₀) = σρ

Where:

  • σ (sigma): The substituent constant, which depends on the nature and position of the substituent. Positive values indicate electron-withdrawing groups, while negative values signify electron-donating groups.[5][6]

  • ρ (rho): The reaction constant, which reflects the sensitivity of the reaction to substituent effects.[4]

For 2-Fluoro-5-(4-methoxyphenyl)benzoic acid, the Hammett constants for the fluoro and methoxy substituents can be used to predict their impact on the carboxylic acid's pKa.

Characterization of Electronic Properties: Experimental and Computational Protocols

A dual approach combining experimental measurements and computational modeling provides a comprehensive understanding of the electronic properties.

Experimental Determination of Acidity (pKa)

The pKa is a direct measure of the electronic influence on the carboxylic acid group.

Protocol: Potentiometric Titration

This is a standard method for determining pKa values.[7]

Objective: To determine the pKa of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid in an aqueous or mixed-solvent system.

Methodology:

  • Sample Preparation: Prepare a standard solution of the compound in a suitable solvent (e.g., a water-acetonitrile mixture for solubility).[7]

  • Titration Setup: Use a calibrated pH meter with a glass electrode. Place the sample solution in a beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) in small, precise increments.

  • Data Acquisition: Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more precise determination, the first or second derivative of the titration curve can be analyzed.[7]

Computational Modeling: An In-Silico Approach

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating electronic structure.[8]

Protocol: DFT Calculations

Objective: To calculate the molecular geometry, electronic properties (HOMO-LUMO energies, electrostatic potential), and predict the pKa.

Software: Gaussian, ORCA, or similar quantum chemistry packages.[2]

Methodology:

  • Structure Building: Construct the 3D structure of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.[2]

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Electronic Property Calculation: From the optimized structure, calculate:

    • Frontier Molecular Orbitals (HOMO/LUMO): These provide insights into the molecule's reactivity.

    • Molecular Electrostatic Potential (MEP) Map: This visualizes the electron density distribution and helps identify electrophilic and nucleophilic sites.

  • pKa Prediction: The pKa can be predicted using thermodynamic cycles that calculate the free energy of dissociation in solution, often employing a continuum solvation model.[9]

Analysis of Steric Properties

Steric hindrance plays a crucial role in the conformation and reactivity of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid.

Conformational Analysis via Computational Modeling

The dihedral angles between the two phenyl rings and between the carboxylic acid group and its attached phenyl ring are key steric parameters.

Protocol: Dihedral Angle Scan

Objective: To determine the rotational energy barrier and the preferred conformation around the C-C bond connecting the two phenyl rings.

Software: Gaussian, ORCA, or similar.

Methodology:

  • Structure Setup: Use the optimized geometry of the molecule.

  • Scan Coordinate Definition: Define the dihedral angle between the two phenyl rings as the scan coordinate.

  • Potential Energy Surface Scan: Perform a relaxed scan, optimizing the rest of the molecular geometry at each incremental step of the defined dihedral angle.

  • Analysis: Plot the relative energy versus the dihedral angle to identify the lowest energy conformer and the rotational energy barriers.

Experimental Validation: X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of a molecule.

Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise 3D structure, including bond lengths, bond angles, and dihedral angles in the crystalline state.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation from a saturated solution.[10]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[10]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.[10] This will yield an accurate model of the molecule in the solid state.

Data Presentation and Visualization

Tabulated Summary of Properties
PropertyPredicted/Measured ValueMethod
Electronic Properties
pKaTo be determinedPotentiometric Titration
Hammett Constant (σ) Contribution (2-F)+0.34 (meta-like)Literature
Hammett Constant (σ) Contribution (4-OCH₃)-0.27 (para)Literature[3]
HOMO EnergyTo be calculatedDFT
LUMO EnergyTo be calculatedDFT
Steric Properties
Phenyl-Phenyl Dihedral AngleTo be calculated/measuredDFT / X-ray Crystallography
COOH-Phenyl Dihedral AngleTo be calculated/measuredDFT / X-ray Crystallography
Visualizing Workflows and Concepts
Diagram 1: Experimental Workflow for pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Dissolve Compound in Suitable Solvent B Calibrate pH Meter A->B C Titrate with Standardized Base B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G Calculate pKa F->G

Caption: Workflow for experimental pKa determination.

Diagram 2: Interplay of Electronic Effects

Electronic_Effects Molecule 2-Fluoro-5-(4-methoxyphenyl)benzoic acid Inductive Inductive Effect (-I) Molecule->Inductive Fluorine Methoxy Oxygen Resonance Resonance Effect (+M/+R) Molecule->Resonance Fluorine Methoxy Group Acidity Carboxylic Acid Acidity (pKa) Inductive->Acidity Increases Acidity Resonance->Acidity Decreases Acidity (Methoxy) Slightly Decreases Acidity (Fluorine)

Caption: The balance of electronic effects on acidity.

Conclusion

The electronic and steric properties of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid are a result of a delicate balance between the strong inductive withdrawal of the ortho-fluoro substituent, the resonance donation of the para-methoxyphenyl group, and the steric interactions that dictate the molecule's conformation. The ortho-fluoro group is predicted to significantly increase the acidity of the carboxylic acid due to the ortho effect. A comprehensive characterization, employing the experimental and computational methods outlined in this guide, is essential for a complete understanding of this molecule's behavior. This knowledge is critical for its application in the rational design of new pharmaceuticals and advanced materials.

References

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC. Available at: [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available at: [Link]

  • Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. PubMed. Available at: [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. Available at: [Link]

  • Substituent effects on the electronic structure and pKa benzoic acid. ResearchGate. Available at: [Link]

  • Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. Available at: [Link]

  • pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus. PubMed. Available at: [Link]

  • Surface pKa determination of benzoic acid modified gold electrode by electrochemical and contact angle measurement methods. DergiPark. Available at: [Link]

  • Hammett equation. Wikipedia. Available at: [Link]

  • The Electronic Properties of Fluoroalkyl Groups. Fluorine p-π Interaction. American Chemical Society. Available at: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PMC. Available at: [Link]

  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. American Chemical Society. Available at: [Link]

  • The magnitudes and signs of the σ constants associated with meta and para substituents can be rationalized in terms of inductive and electron- delocalization influences. Show how it is possible, within this framework, to account for the following facts. Vaia. Available at: [Link]

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Available at: [Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers. Available at: [Link]

  • Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Chemistry Stack Exchange. Available at: [Link]

  • 2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid. Appchem. Available at: [Link]

  • C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid. ResearchGate. Available at: [Link]

  • Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. Available at: [Link]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC. Available at: [Link]

  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Available at: [Link]

  • 4-(2-Fluoro-5-methoxyphenyl)benzoic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Unit 4: Free Energy Relationships. Available at: [Link]

  • 2-Amino-4-(3-fluoro-4-methoxyphenyl)benzoic acid. PubChem. Available at: [Link]

  • hammett substituent constants: Topics by Science.gov. Available at: [Link]

  • Structural Modification of Phenolic Acids: Modern Approaches to Synthesis and Study of Structure and Activity. MDPI. Available at: [Link]

  • Oxidative deprotection of the para‐methoxyphenyl (PMP) group and... ResearchGate. Available at: [Link]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. Available at: [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Available at: [Link]

  • Quantum chemical studies on structure and electronic properties of the 2,7-bis(4-methoxyphenyl) 9,9-dipropyl-9H-flurene. ResearchGate. Available at: [Link]

  • Exceptional Electronic Modulation of Porphyrins through meso-Arylethynyl Groups. Electronic Spectroscopy, Electronic Structure, and Electrochemistry of [5,15-Bis[(aryl)ethynyl]- 10,20-diphenylporphinato]zinc(II) Complexes. X-ray Crystal Structures of [5,15-Bis[(4'-fluorophenyl)ethynyl]-. American Chemical Society. Available at: [Link]

  • Anisole. Wikipedia. Available at: [Link]

  • (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. Available at: [Link]

  • 2-Fluoro-4-(3-fluoro-5-Methoxyphenyl)benzoic acid — Chemical Substance Information. Available at: [Link]

  • p-Methoxyphenyl radical. PubChem. Available at: [Link]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Arizona State University. Available at: [Link]

  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. Available at: [Link]-methoxybenzoic-acid-manufacturer/)

Sources

Exploratory

Comprehensive Physicochemical Characterization of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid: Melting Point, Boiling Point, and Thermal Analysis Protocols

Executive Summary In the landscape of modern drug development, fluorinated biphenyl derivatives play a critical role due to their enhanced metabolic stability and target binding affinity. This technical whitepaper provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, fluorinated biphenyl derivatives play a critical role due to their enhanced metabolic stability and target binding affinity. This technical whitepaper provides an in-depth guide on the thermal characterization—specifically the melting point and boiling point—of1[1]. Because empirical thermal data for this specific highly functionalized intermediate is not exhaustively cataloged in public databases[2], this guide establishes predictive thermodynamic baselines and details rigorous, self-validating experimental protocols for empirical determination.

Predictive Thermodynamics & Structural Causality

The macroscopic thermal properties of a molecule are inextricably linked to its microscopic structural features. For 2-Fluoro-5-(4-methoxyphenyl)benzoic acid ( C14​H11​FO3​ ), three primary structural vectors dictate its melting and boiling points:

  • Carboxylic Acid Dimerization: The -COOH group facilitates strong intermolecular hydrogen bonding, forming stable dimers in the solid and liquid phases. This significantly elevates both the melting lattice energy and the boiling point.

  • Biphenyl Rigidity: The biphenyl core enforces a semi-planar geometry, promoting efficient π−π stacking in the crystal lattice, which drives the melting point upward.

  • Substituent Effects: The ortho-fluoro group introduces a strong dipole moment and potential intramolecular steric interactions, while the para-methoxy group increases the overall molecular weight and van der Waals surface area.

Table 1: Physicochemical Properties & Predictive Thermodynamics
PropertyValue / PredictionRationale / Causality
Chemical Name 2-Fluoro-5-(4-methoxyphenyl)benzoic acidIUPAC standard nomenclature.
CAS Registry Number 1183866-69-4Unique identifier for structural verification[1].
Molecular Formula C14​H11​FO3​ Determines molecular weight (246.23 g/mol ).
Predicted Melting Point 180 °C – 220 °CDriven by strong intermolecular hydrogen bonding (dimers) and the rigid biphenyl lattice.
Predicted Boiling Point 400 °C – 450 °C (at 760 mmHg)High molecular weight and polarity; thermal decarboxylation is highly probable before reaching this temperature.

Precision Melting Point Determination (DSC Method)

While traditional capillary methods are ubiquitous, Differential Scanning Calorimetry (DSC) is the gold standard for pharmaceutical intermediates. DSC not only provides the thermodynamic melting point (extrapolated onset temperature) but also reveals polymorphic transitions and sample purity.

Self-Validating Protocol

A protocol is only as reliable as its internal controls. To ensure trustworthiness, this workflow incorporates a self-validating calibration step.

  • Calibration Check: Run a high-purity Indium standard ( Tm​=156.6∘C ). If the extrapolated onset deviates by >±0.2∘C , the system must automatically flag the run for recalibration. This ensures compliance with 3[3] and 4[4].

  • Sample Preparation: Encapsulate 1.0 – 3.0 mg of the analyte in a hermetically sealed aluminum pan.

    • Causality: Hermetic sealing suppresses the premature volatilization of the methoxy group, ensuring the endothermic signal recorded is purely a phase transition and not an artifact of mass loss.

  • Thermal Cycling: Apply a heating rate of 10 °C/min under a 50 mL/min Nitrogen purge.

    • Causality: A 10 °C/min ramp optimizes the balance between thermal resolution and signal-to-noise ratio, preventing thermal lag between the furnace and the sample.

  • Data Analysis: Calculate the extrapolated onset temperature, which represents the true thermodynamic melting point independent of sample mass.

DSC_Workflow A Sample Preparation (1-3 mg in Aluminum Pan) B Hermetic Sealing (Prevent volatile loss) A->B D Thermal Cycling (10 °C/min, N2 Purge) B->D C Instrument Calibration (Indium/Zinc Standards) C->A E Data Analysis (Extrapolated Onset Temp) D->E

Fig 1. Differential Scanning Calorimetry (DSC) workflow for precise melting point determination.

Boiling Point & Thermal Stability (TGA/DSC Method)

Determining the atmospheric boiling point of heavy carboxylic acids is often experimentally impossible due to thermal degradation (specifically, decarboxylation) occurring prior to vaporization. Therefore, boiling point determination must be conducted under reduced pressure or via Thermogravimetric Analysis (TGA) as per 5[5].

Self-Validating Protocol
  • Calibration Check: Verify the TGA microbalance with certified standard weights and calibrate the temperature axis using Curie point magnetic standards (e.g., Nickel, Alumel).

  • Sample Loading: Place 5.0 – 10.0 mg of the sample into an open alumina ( Al2​O3​ ) crucible.

    • Causality: Alumina is chemically inert and will not catalytically induce the decarboxylation of the benzoic acid moiety at elevated temperatures, unlike some metallic crucibles.

  • Atmosphere Control: Conduct the run under a high vacuum or inert Argon flow.

    • Causality: Removing oxygen prevents oxidative degradation, allowing the observation of pure vaporization kinetics.

  • Data Correlation: The boiling point is determined by analyzing the first derivative of the mass loss curve (DTG).

    • Causality: If an exothermic signal accompanies the mass loss on a simultaneous DSC/TGA, it indicates chemical decomposition rather than physical boiling, necessitating further pressure reduction and Antoine equation extrapolation.

TGA_Workflow S1 Sample Loading (Alumina Crucible) S2 Atmosphere Control (Vacuum / Inert Gas) S1->S2 S3 Heating Ramp (Thermogravimetric Analysis) S2->S3 S4 Mass Loss Detection (1st Derivative Peak) S3->S4 S5 Vapor Pressure Correlation (Antoine Eq) S4->S5

Fig 2. TGA-MS workflow for boiling point and thermal decomposition analysis.

Table 2: Instrumental Parameters for Thermal Analysis
ParameterDSC (Melting Point)TGA (Boiling Point / Decomposition)
Sample Mass 1.0 – 3.0 mg5.0 – 10.0 mg
Crucible Type Hermetically sealed AluminumOpen Alumina ( Al2​O3​ )
Purge Gas Nitrogen (50 mL/min)Nitrogen or Argon (50 mL/min)
Heating Rate 10 °C/min5 °C/min
Calibration Standard Indium ( Tm​=156.6∘C )Nickel/Alumel (Curie point standards)

References

  • Title: 2-Fluoro-5-(4-methoxyphenyl)benzoic acid_1183866-69 ...
  • Source: bldpharm.
  • Source: chemrxiv.
  • Title: Industrial chemistry analyses - GLP compliant - nano-test.de (OECD Test Guideline 102)
  • Title: Section 5 Test Information Received under TSCA | US EPA (OECD Test Guideline 103)

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzoic Acid: An Application of the Suzuki-Miyaura Coupling

Introduction: The Significance of Biaryl Scaffolds in Modern Drug Discovery The biaryl motif is a privileged structural backbone in a multitude of biologically active compounds, pharmaceuticals, and functional materials....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Biaryl Scaffolds in Modern Drug Discovery

The biaryl motif is a privileged structural backbone in a multitude of biologically active compounds, pharmaceuticals, and functional materials. The targeted synthesis of these compounds is, therefore, of paramount importance in medicinal chemistry and drug development. 2-Fluoro-5-(4-methoxyphenyl)benzoic acid, in particular, incorporates several key features beneficial for drug design: a fluorinated benzoic acid moiety, which can modulate acidity and metabolic stability, and a methoxyphenyl group, a common feature in pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds, especially for creating biaryl linkages. Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for synthetic chemists.

This application note provides a comprehensive guide to the synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid via a palladium-catalyzed Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and discuss key experimental considerations to ensure a successful and reproducible synthesis.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that couples an organoboron compound with an organohalide. The generally accepted catalytic cycle involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 5-bromo-2-fluorobenzoic acid), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: The aryl group from the organoboron species (4-methoxyphenylboronic acid) is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group and displacement of the halide from the palladium complex.

  • Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination Ar'-B(OH)2 Ar'-B(OH)2 [Ar'-B(OH)3]- [Ar'-B(OH)3]- Ar'-B(OH)2->[Ar'-B(OH)3]- Activation Base Base Base->[Ar'-B(OH)3]- [Ar'-B(OH)3]-->Ar-Pd(II)-Ar'(Ln) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(Ln)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related aryl bromides and boronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Bromo-2-fluorobenzoic acid≥98%Commercially Available
4-Methoxyphenylboronic acid≥98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially Available
Tricyclohexylphosphine (PCy₃)≥97%Commercially Available
Potassium phosphate (K₃PO₄)Anhydrous, ≥98%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Deionized Water
Ethyl acetateACS gradeCommercially Available
1 M Hydrochloric acid (HCl)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel60 Å, 230-400 meshCommercially Available
Equipment
  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Condenser

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-fluorobenzoic acid (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%). Add these to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add a degassed mixture of toluene and water (10:1 v/v, to achieve a concentration of ~0.1 M with respect to the aryl bromide) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water and separate the layers. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid, which should precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-Fluoro-5-(4-methoxyphenyl)benzoic acid.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants & Base (5-Bromo-2-fluorobenzoic acid, 4-Methoxyphenylboronic acid, K₃PO₄) catalyst 2. Add Catalyst System (Pd(OAc)₂, PCy₃) reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvent 4. Add Degassed Solvents (Toluene/Water) inert->solvent heat 5. Heat and Stir (100 °C, 12-24h) solvent->heat monitor 6. Monitor Progress (TLC or LC-MS) heat->monitor cool 7. Cool and Dilute (Room Temp, Ethyl Acetate) monitor->cool extract 8. Acidify and Extract (1M HCl, Ethyl Acetate) cool->extract dry 9. Dry and Concentrate (Na₂SO₄, Rotary Evaporator) extract->dry purify 10. Purify Product (Chromatography/Recrystallization) dry->purify

Caption: Experimental workflow for the synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid.

Results and Discussion

Expected Outcome

The Suzuki-Miyaura coupling of 5-bromo-2-fluorobenzoic acid and 4-methoxyphenylboronic acid is expected to produce 2-Fluoro-5-(4-methoxyphenyl)benzoic acid in good to excellent yields, typically ranging from 70-90%, depending on the purity of the starting materials and the exclusion of oxygen and moisture.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both rings, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The fluorine atom will cause splitting of the adjacent proton signals.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₁FO₃, MW: 246.24 g/mol ).

Troubleshooting and Key Considerations
  • Low Yield: Low yields can often be attributed to incomplete reaction or side reactions. Ensure all reagents are of high purity and the solvents are anhydrous and properly degassed. The catalyst system may also need optimization; other phosphine ligands or palladium sources can be screened.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Using a suitable base and minimizing the amount of water can help to suppress this pathway.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the same starting material can occur. This is often minimized by using a slight excess of the boronic acid and ensuring efficient stirring.

  • Purification Challenges: The presence of unreacted starting materials or boronic acid byproducts can complicate purification. An acidic workup is crucial for protonating the carboxylic acid product, allowing for its extraction into an organic solvent while leaving behind some of the more polar impurities. Careful column chromatography is often necessary to obtain a highly pure product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable pathway for the synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid. The protocol detailed in this application note, along with the mechanistic insights and troubleshooting guidance, should enable researchers, scientists, and drug development professionals to successfully synthesize this valuable biaryl compound for their research endeavors. The versatility and functional group tolerance of this reaction underscore its importance as a cornerstone of modern organic synthesis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Predecessors: The Evolution of the Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(11), 2824–2825. [Link]

  • Chemtext. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Application

2-Fluoro-5-(4-methoxyphenyl)benzoic acid applications in medicinal chemistry

Application Note: 2-Fluoro-5-(4-methoxyphenyl)benzoic acid in Medicinal Chemistry & Drug Discovery Introduction: The Rationale Behind the Scaffold In modern medicinal chemistry, the biaryl scaffold is recognized as a "pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Fluoro-5-(4-methoxyphenyl)benzoic acid in Medicinal Chemistry & Drug Discovery

Introduction: The Rationale Behind the Scaffold

In modern medicinal chemistry, the biaryl scaffold is recognized as a "privileged structure" capable of addressing a wide array of therapeutic targets, from cyclooxygenase (COX) enzymes to nuclear receptors. 2-Fluoro-5-(4-methoxyphenyl)benzoic acid (CAS: 1183866-69-4) represents a highly specialized, versatile building block designed to exploit specific physicochemical phenomena[1].

The strategic placement of the ortho-fluoro substituent and the para-methoxy group on the biaryl system is not arbitrary; it is driven by precise structural and electronic causality:

  • The Ortho-Fluoro Effect (pKa Modulation & Conformation): The introduction of a highly electronegative fluorine atom adjacent to the carboxylic acid significantly lowers the pKa of the molecule (typically shifting from ~4.2 in unsubstituted benzoic acid to ~2.6–3.0)[2][3]. This ensures the carboxylate is fully ionized at physiological pH, strengthening electrostatic salt-bridge interactions with basic residues (e.g., Arginine, Lysine) in target binding pockets. Furthermore, the steric repulsion between the fluorine and the carboxylate oxygen forces the acid group out of coplanarity with the aromatic ring. This pre-organized "twisted" conformation reduces the entropic penalty upon binding to targets that require non-planar ligand geometries[4][5].

  • The Lipophilic Vector (4-Methoxyphenyl): The biaryl extension provides a rigid hydrophobic core that effectively occupies deep lipophilic pockets. The methoxy oxygen serves as a localized hydrogen-bond acceptor, while the terminal methyl group can anchor into small hydrophobic sub-pockets, preventing rapid oxidative metabolism that would otherwise occur on an unsubstituted phenyl ring.

Physicochemical Profiling

To effectively utilize this building block in lead optimization, researchers must understand its baseline metrics. The following table summarizes the key physicochemical properties that make this compound an ideal starting point for drug design.

Table 1: Physicochemical Properties & Pharmacological Relevance

PropertyValuePharmacological Relevance
Molecular Weight 246.23 g/mol Optimal for lead-like drug design; allows for further derivatization without violating Lipinski's Rule of 5.
Molecular Formula C₁₄H₁₁FO₃Standard biaryl core with halogen and ether functionalization.
cLogP (Predicted) ~3.2Balanced lipophilicity ensuring adequate membrane permeability while maintaining aqueous solubility.
pKa (Predicted) ~2.6 - 3.0Ortho-fluoro effect guarantees complete ionization at pH 7.4 for robust target engagement.
H-Bond Donors/Acceptors 1 / 3Offers multiple vectors for directional protein-ligand interactions.

Synthetic Derivatization Workflows

To translate 2-Fluoro-5-(4-methoxyphenyl)benzoic acid into active pharmaceutical ingredients, two primary synthetic modifications are routinely employed: amide coupling (to generate peptidomimetics or extended inhibitors) and demethylation (to generate phenolic bioisosteres of drugs like Diflunisal).

Protocol A: HATU-Mediated Amide Coupling

HATU is the gold-standard coupling reagent for sterically hindered or electronically deactivated carboxylic acids[6][7]. The presence of the ortho-fluoro group can sterically hinder the carboxylate; thus, the highly reactive OAt-active ester generated by HATU is required to drive the reaction to completion without racemization[8].

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N₂, dissolve 2-Fluoro-5-(4-methoxyphenyl)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Causality: DIPEA deprotonates the carboxylic acid, allowing the carboxylate anion to attack HATU, forming an unstable isouronium salt which rapidly converts to the highly reactive OAt-active ester[6]. Stir for 20 minutes at room temperature.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) to the mixture. Stir at room temperature for 4–12 hours. Monitor the reaction progress via LC-MS.

  • Work-up: Dilute the reaction with Ethyl Acetate. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess acid and HOAt byproduct), and brine[6].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: BBr₃-Mediated Ether Cleavage (Demethylation)

To access the free phenol (a common motif in NSAIDs and allosteric modulators), the robust methoxy ether must be cleaved.

Step-by-Step Methodology:

  • Preparation: Dissolve the biaryl compound in anhydrous Dichloromethane (DCM) under an argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add Boron tribromide (BBr₃) (3.0 eq) dropwise. Causality: BBr₃ acts as a strong Lewis acid, coordinating with the methoxy oxygen. This coordination weakens the oxygen-methyl bond, making the methyl group highly susceptible to nucleophilic attack by the liberated bromide ion (Sₙ2 mechanism).

  • Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Quenching: Cool the reaction back to 0 °C and carefully quench by the dropwise addition of Methanol to destroy excess BBr₃, followed by water.

  • Isolation: Extract the aqueous layer with DCM. Dry the combined organic layers, concentrate, and purify to yield the phenolic biaryl derivative.

Workflow A 2-Fluoro-5-(4-methoxyphenyl) benzoic acid (Starting Material) B HATU/DIPEA Amide Coupling (Peptidomimetic Library) A->B Amines C BBr3 Demethylation (Phenolic Biaryl Analogs) A->C BBr3, DCM D In Vitro Screening (TR-FRET / COX Assays) B->D C->D E Lead Optimization & SAR Analysis D->E

Synthetic derivatization workflow for 2-Fluoro-5-(4-methoxyphenyl)benzoic acid.

Target Specificity: Nuclear Receptor Modulation

Biaryl carboxylic acids are classic ligands for nuclear receptors such as the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptors (PPARs)[9]. The 2-fluoro-5-(4-methoxyphenyl)benzoic acid scaffold is perfectly suited to act as an agonist in these systems.

Mechanism of Action (Causality)

The biaryl core of the molecule acts as a rigid wedge that inserts into the hydrophobic ligand-binding domain (LBD) of the nuclear receptor. The para-methoxy group occupies a lipophilic pocket near Helix 3, while the highly acidic ortho-fluorobenzoic acid moiety forms a critical salt bridge with a conserved Arginine residue (e.g., Arg331 in FXR). This interaction stabilizes Helix 12 in an active conformation, facilitating the recruitment of co-activator proteins (like SRC-1 or TIF2) and initiating downstream gene transcription[4].

Pathway L Biaryl Acid Ligand (Agonist) R FXR Ligand Binding Domain (Conformational Change) L->R Binding C Co-activator Recruitment (SRC-1 / TIF2) R->C Helix 12 Stabilization T Gene Transcription (SHP, BSEP upregulation) C->T DNA Binding

Nuclear receptor activation pathway mediated by biaryl carboxylic acid ligands.

In Vitro Screening Protocol: TR-FRET Assay for Nuclear Receptor Binding

To validate the efficacy of synthesized analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is standard practice.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA.

  • Ligand Dilution: Prepare a 10-point dose-response curve of the synthesized biaryl ligand in 100% DMSO.

  • Complex Assembly: In a 384-well low-volume plate, combine the ligand, GST-tagged Nuclear Receptor LBD (e.g., FXR), and a fluorescently labeled co-activator peptide (e.g., SRC-1).

  • Fluorophore Addition: Add an Anti-GST Terbium-labeled antibody (donor fluorophore) and an acceptor fluorophore.

  • Incubation: Incubate the plate for 1-2 hours at room temperature in the dark to reach equilibrium.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

  • Data Analysis: Calculate the FRET ratio (520/495) and determine the IC₅₀/EC₅₀ using non-linear regression analysis.

Sources

Method

Application Notes and Protocols for the Amidation of 2-Fluoro-5-(4-methoxyphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust and optimized protocol for the amidation of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid, a key transformatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and optimized protocol for the amidation of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid, a key transformation in the synthesis of various biologically active molecules. This document provides an in-depth analysis of the reaction, including mechanistic insights, a detailed step-by-step protocol, and expert commentary on critical parameters. The presented methodology is designed to be a self-validating system, ensuring high yield, purity, and reproducibility for researchers in drug discovery and development.

Introduction: The Significance of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals, natural products, and advanced materials. The synthesis of amides from carboxylic acids and amines is one of the most frequently performed reactions in drug discovery.[1] The subject of this protocol, 2-Fluoro-5-(4-methoxyphenyl)benzoic acid, is a valuable building block, and its derivatization into amides can lead to compounds with diverse pharmacological activities. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making this scaffold particularly interesting for drug design.[2]

This guide will focus on a reliable and widely applicable method for the amidation of this specific substrate, employing a carbodiimide-mediated coupling strategy. We will delve into the rationale behind the choice of reagents and conditions, providing a protocol that is both efficient and scalable.

Mechanistic Underpinnings of Carbodiimide-Mediated Amidation

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. To overcome this, a coupling reagent is employed to activate the carboxylic acid. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a popular choice due to their efficiency and the water-soluble nature of their urea byproduct, which simplifies purification.[3]

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable N-acylurea, a common side reaction. To mitigate this and to increase the reaction rate, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement, yet still highly reactive towards the amine.[4][5]

The overall transformation can be visualized as follows:

amidation_mechanism cluster_activation Carboxylic Acid Activation cluster_ester_formation Active Ester Formation cluster_coupling Amine Coupling cluster_byproducts Byproducts Carboxylic_Acid 2-Fluoro-5-(4-methoxyphenyl)benzoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt Urea EDC-Urea O_Acylisourea->Urea Rearrangement (Side Reaction) HOBt HOBt HOBt->Active_Ester Amide Target Amide Active_Ester->Amide + Amine HOBt_regen HOBt_regen Active_Ester->HOBt_regen Regenerated HOBt Amine Primary/Secondary Amine Amine->Amide Urea_final Urea_final Amide->Urea_final EDC-Urea

Caption: Carbodiimide-mediated amidation workflow.

Recommended Protocol: EDC/HOBt Coupling

This protocol describes the amidation of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid with a generic primary or secondary amine using EDC and HOBt.

Materials and Reagents
ReagentCAS NumberSupplierNotes
2-Fluoro-5-(4-methoxyphenyl)benzoic acid(Not Available)VariousEnsure dryness before use.
Amine (e.g., Benzylamine)100-46-9Sigma-AldrichUse a high-purity grade.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)25952-53-8Sigma-AldrichStore under inert gas, handle quickly as it is hygroscopic.
1-Hydroxybenzotriazole (HOBt) hydrate123333-53-9Sigma-AldrichAnhydrous HOBt can also be used.
N,N-Diisopropylethylamine (DIPEA)7087-68-5Sigma-AldrichUse a dry, amine-free grade.
Dichloromethane (DCM), anhydrous75-09-2Sigma-AldrichUse a freshly opened bottle or dried over molecular sieves.
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificFor workup and chromatography.
Hexanes110-54-3Fisher ScientificFor chromatography.
Saturated aqueous sodium bicarbonate (NaHCO₃)(Not Applicable)In-house prep.For workup.
Brine (Saturated aqueous NaCl)(Not Applicable)In-house prep.For workup.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9Sigma-AldrichFor drying the organic layer.
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Fluoro-5-(4-methoxyphenyl)benzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid. Stir the mixture until the acid is fully dissolved.

  • Reagent Addition: To the stirred solution, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture for 5 minutes at room temperature.

  • Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be an effective purification method.[7][8]

Rationale for Procedural Choices
  • Solvent: Anhydrous DCM is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions. Other aprotic solvents like DMF or THF can also be used, but DCM often simplifies the workup.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid, facilitating the reaction.

  • Stoichiometry: A slight excess of the amine, EDC, and HOBt is used to ensure complete consumption of the limiting carboxylic acid.

  • Workup: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

Alternative Protocol: HATU-Mediated Coupling for Challenging Substrates

For sterically hindered amines or when the EDC/HOBt protocol gives low yields, a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed.[9][10]

Mechanism of HATU-Mediated Amidation

HATU reacts with the carboxylate to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt moiety is thought to participate in the reaction, accelerating the aminolysis step.[11]

hatu_mechanism Carboxylic_Acid Carboxylic Acid Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU Amide Amide Active_Ester->Amide + Amine Amine Amine

Caption: Simplified HATU-mediated amidation pathway.

Experimental Protocol with HATU
  • Follow steps 1 and 2 of the EDC/HOBt protocol.

  • To the stirred solution, add the amine (1.1 eq) and DIPEA (2.0 eq).

  • Add HATU (1.2 eq) to the mixture at room temperature.

  • Monitor the reaction as described previously. HATU-mediated reactions are often faster, typically completing within 1-4 hours.

  • The workup and purification procedures are identical to the EDC/HOBt protocol.

Data Presentation and Expected Outcomes

The following table provides a hypothetical summary of expected results for the amidation of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid with benzylamine.

ParameterEDC/HOBt ProtocolHATU Protocol
Reaction Time 4-12 hours1-4 hours
Typical Yield 75-90%85-95%
Purity (Post-Column) >95%>95%
Key Byproducts EDC-urea, unreacted HOBtTetramethylurea, HOAt

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. Consider switching to the more reactive HATU protocol. Pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can sometimes improve yields.

  • Side Reactions: The formation of the N-acylurea byproduct from EDC can be minimized by the addition of HOBt and by avoiding prolonged reaction times.

  • Purification Challenges: The urea byproduct from EDC is water-soluble, which simplifies its removal during the aqueous workup. If purification by column chromatography proves difficult, recrystallization is a highly effective alternative for crystalline amides.[7]

Conclusion

The protocols detailed in this application note provide reliable and reproducible methods for the amidation of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid. The choice between the EDC/HOBt and HATU methods will depend on the reactivity of the amine and the desired reaction kinetics. By understanding the underlying mechanisms and following the detailed procedures, researchers can confidently synthesize a wide range of amide derivatives for their drug discovery and development programs.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • YouTube. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • ACS Publications. (2007, October 12). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • RSC Publishing. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • University of Louisville. (n.d.). Clean & Fast Amide Couplings in Water. Retrieved from [Link]

  • EMU Departments of Physics and Chemistry. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • PMC. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • White Rose eTheses Online. (2016, August). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • PMC. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • Google Patents. (n.d.). CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.
  • ResearchGate. (n.d.). (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for 2-Fluoro-5-(4-methoxyphenyl)benzoic acid

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Document Type: Technical Application Note & Scalable Protocol Introduction & Retrosynthetic Strategy The synthesis of biaryl car...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Document Type: Technical Application Note & Scalable Protocol

Introduction & Retrosynthetic Strategy

The synthesis of biaryl carboxylic acids is a cornerstone of modern pharmaceutical development, often serving as critical intermediates for active pharmaceutical ingredients (APIs)[1],[2]. The target molecule, 2-Fluoro-5-(4-methoxyphenyl)benzoic acid , features a functionalized biphenyl core. For kilogram-scale manufacturing, the most atom-economical and scalable approach is the Suzuki-Miyaura cross-coupling of 5-bromo-2-fluorobenzoic acid with (4-methoxyphenyl)boronic acid.

While lab-scale Suzuki couplings often rely on chromatography for purification, industrial scale-up demands a self-validating, chromatography-free isolation strategy. This application note details a highly optimized, biphasic process utilizing 2-methyltetrahydrofuran (2-MeTHF) and a "phase-switch" purification methodology to deliver high-purity product with minimal residual palladium.

Process Chemistry Rationale (The "Why")

As a Senior Application Scientist, designing a scalable protocol requires moving beyond basic stoichiometry to understand the causality of the reaction environment.

Solvent Selection: The 2-MeTHF Advantage

Historically, THF or toluene were standard solvents for Suzuki couplings. However, upon scale-up, THF requires massive amounts of brine to force phase separation, while toluene often suffers from poor solubility profiles for polar carboxylic acids. We selected 2-MeTHF/Water for this process. 2-MeTHF is a biorenewable solvent that forms a distinct, clean biphasic system with water[3],[4]. This enhances the robustness of the cross-coupling and prevents the precipitation of polar intermediates, ensuring consistent reaction kinetics across scales.

Catalyst Selection: Balancing Cost and Turnover

High catalyst loadings (e.g., 5 mol% Pd(PPh3)4) lead to unacceptable levels of heavy metal contamination in the final API. By utilizing Pd(dppf)Cl₂ , a catalyst with a robust bidentate ligand, we prevent the formation of inactive "palladium black." This allows for a drastically reduced catalyst loading (0.5 mol%) while maintaining high turnover numbers (TON) and >99% conversion.

Telescoped Phase-Switch Workup

The true elegance of this process lies in its isolation strategy. Because the product contains a carboxylic acid moiety, it exists as a highly water-soluble potassium salt under the basic reaction conditions (pH > 10). By simply separating the phases post-reaction, all neutral organic impurities (homocoupled boronic acid, phosphine ligands, and organic-soluble Pd species) are partitioned into the discarded 2-MeTHF layer[5]. The aqueous layer is then cleanly acidified to precipitate the pure free carboxylic acid. This phase-switch completely eliminates the need for column chromatography.

Quantitative Data & Process Optimization

To validate the chosen parameters, a screening matrix was executed prior to the 1-kilogram scale-up. The data is summarized below.

Table 1: Solvent and Catalyst Optimization Matrix
ParameterCondition TestedResult / ObservationSelection Rationale
Solvent THF / H₂O75% Yield, poor phase splitRejected. Requires brine for separation.
Solvent Toluene / H₂O60% Yield, slow kineticsRejected. Poor solubility of starting acid.
Solvent 2-MeTHF / H₂O89% Yield, clean phase splitSelected. Enables rapid phase-switch[3].
Catalyst Pd(PPh₃)₄ (5.0 mol%)80% Yield, high residual PdRejected. High loading, air-sensitive.
Catalyst Pd(dppf)Cl₂ (0.5 mol%)89% Yield, <10 ppm PdSelected. Robust, low loading, cost-effective.
Table 2: Scale-Up Stoichiometry (1.0 kg Scale)
ReagentMW ( g/mol )Eq.AmountFunction
5-Bromo-2-fluorobenzoic acid219.011.001.00 kgElectrophile
(4-Methoxyphenyl)boronic acid151.961.100.76 kgNucleophile
Potassium Carbonate (K₂CO₃)138.213.001.89 kgBase / Phase modifier
Pd(dppf)Cl₂·CH₂Cl₂816.640.00518.6 gCatalyst
2-MeTHFN/A10 V10.0 LOrganic Solvent
Purified WaterN/A10 V10.0 LAqueous Solvent

Process Flow Visualization

The following diagram illustrates the logical progression of the reaction, highlighting the critical phase-switch purification step.

ProcessFlow SM Starting Materials 5-Bromo-2-fluorobenzoic acid + (4-Methoxyphenyl)boronic acid Rxn Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 2-MeTHF/H2O 80°C, 4-6 hours SM->Rxn PhaseSep Phase-Switch Workup Keep Aqueous Phase (Product Salt) Discard Organic Phase (Impurities) Rxn->PhaseSep Acidify Acidification & Crystallization Add 6M HCl to pH 2.0 Precipitate Free Carboxylic Acid PhaseSep->Acidify Filter Filtration & Washing Filter cake, wash with H2O and cold Heptane Acidify->Filter Dry Vacuum Drying 50°C, <50 mbar Yield: >85%, Purity: >99.5% Filter->Dry

Fig 1: Scalable workflow for the synthesis and phase-switch isolation of the target biaryl acid.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure quality at each critical juncture.

Phase 1: Reaction Execution
  • Reactor Preparation: Purge a 50 L glass-lined or Hastelloy reactor with nitrogen for 15 minutes to ensure an oxygen-free environment.

  • Reagent Charging: Charge 5-Bromo-2-fluorobenzoic acid (1.00 kg, 4.57 mol) and (4-Methoxyphenyl)boronic acid (0.76 kg, 5.02 mol) into the reactor.

  • Solvent Addition: Add 2-MeTHF (10.0 L) and initiate stirring at 150 rpm.

  • Base Addition: Dissolve K₂CO₃ (1.89 kg, 13.7 mol) in Purified Water (10.0 L). Add this aqueous solution to the reactor. The mixture will form a distinct biphasic system. Degas the biphasic mixture by sparging with nitrogen for 30 minutes.

  • Catalyst Addition: Quickly charge Pd(dppf)Cl₂·CH₂Cl₂ (18.6 g, 0.023 mol) under a steady nitrogen sweep.

  • Heating: Heat the mixture to 75–80 °C (gentle reflux) and maintain for 4 to 6 hours.

    • Self-Validation (IPC 1): Pull an aliquot of the organic/aqueous mixture, quench with MeCN/HCl, and analyze via HPLC. Proceed to workup only when starting material is < 1.0%.

Phase 2: Phase-Switch Purification
  • Cooling & Separation: Cool the reactor to 25 °C. Stop agitation and allow the phases to settle for 30 minutes.

  • Phase Split:

    • Drain the lower aqueous layer (containing the product as a potassium salt) into a clean holding vessel.

    • Discard the upper organic layer (containing Pd, ligands, and neutral impurities).

  • Aqueous Wash: Return the aqueous layer to the reactor. Add fresh 2-MeTHF (5.0 L) and stir for 15 minutes. Allow to settle, drain the aqueous layer, and discard the organic wash.

  • Palladium Scavenging (Optional): To ensure pharmaceutical-grade heavy metal limits, add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 100 g) to the aqueous layer. Stir at 40 °C for 2 hours, then filter through a Celite pad to polish the solution.

Phase 3: Crystallization & Isolation
  • Acidification: Transfer the polished aqueous filtrate back to the reactor. While maintaining the temperature at 20–25 °C, slowly add 6M HCl (approx. 4–5 L) over 2 hours.

    • Self-Validation (IPC 2): Monitor the pH continuously. Stop addition when the pH reaches 2.0–2.5. A thick, off-white precipitate of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid will form.

  • Aging: Stir the resulting slurry for an additional 1 hour to ensure complete crystallization and uniform particle size.

  • Filtration: Filter the product using a Nutsche filter or industrial centrifuge.

  • Washing: Wash the filter cake with Purified Water (3 x 2.0 L) to remove residual potassium chloride salts, followed by a final wash with cold Heptane (2.0 L) to displace water and facilitate drying.

  • Drying: Transfer the solid to a vacuum oven. Dry at 50 °C and <50 mbar until a constant weight is achieved.

Expected Outcomes:

  • Yield: 0.96 – 1.01 kg (85–90% theoretical yield).

  • Purity: >99.5% by HPLC area.

  • Residual Palladium: < 10 ppm.

References

  • Wang, J., et al. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." MDPI, 2022. URL:[Link]

  • ArODES. "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions." HES-SO, 2020. URL: [Link]

  • Process Chemistry Insights. "Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis." Medium, 2023. URL:[Link]

  • Google Patents. "US7803841B2 - EP2 receptor agonists." USPTO.

Sources

Method

Application Note: Divergent Functionalization of the Carboxylic Acid Group in 2-Fluoro-5-(4-methoxyphenyl)benzoic acid

Structural Analysis & Reactivity Profiling 2-Fluoro-5-(4-methoxyphenyl)benzoic acid (CAS: 1183866-69-4) is a highly valuable bi-aryl building block utilized in advanced medicinal chemistry and drug discovery1[1]. Before...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analysis & Reactivity Profiling

2-Fluoro-5-(4-methoxyphenyl)benzoic acid (CAS: 1183866-69-4) is a highly valuable bi-aryl building block utilized in advanced medicinal chemistry and drug discovery1[1]. Before executing any functionalization on its C1-carboxylic acid moiety, it is critical to understand the molecule's stereoelectronic topology:

  • Steric Hindrance: The ortho-fluoro substituent creates a localized steric shield around the carboxylic acid, which can impede the attack of bulky nucleophiles.

  • Electronic Effects: The highly electronegative fluorine exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the activated carbonyl carbon.

  • Chemoselectivity Vulnerabilities: The distal para-methoxy ether is susceptible to cleavage by harsh Lewis acids (e.g., BBr₃) or extreme acidic conditions at elevated temperatures. Consequently, functionalization protocols must employ mild, highly specific reagents.

Mechanistic Rationale for Functionalization Strategies

To navigate the structural nuances of this bi-aryl system, we employ three distinct, field-proven methodologies for amidation, esterification, and reduction.

Amidation via HATU Coupling

Standard carbodiimide coupling (EDC/HOBt) often suffers from sluggish kinetics when applied to ortho-substituted benzoic acids. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its superior leaving group, HOAt. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, accelerating aminolysis via intramolecular hydrogen bonding with the incoming amine 2[2].

Esterification via the Steglich Protocol

Traditional Fischer esterification requires refluxing in strong mineral acids, risking the integrity of the methoxy group. The Steglich Esterification circumvents this by utilizing DCC (N,N'-Dicyclohexylcarbodiimide) as a dehydrating agent and DMAP (4-Dimethylaminopyridine) as an acyl transfer catalyst at room temperature3[3]. DMAP is critical here; it attacks the sterically hindered O-acylisourea intermediate to form a highly reactive, unhindered N-acylpyridinium species, ensuring rapid alcoholysis 4[4].

Chemoselective Reduction via Borane-THF

Reducing the carboxylic acid to a benzyl alcohol requires precision to avoid hydrodefluorination or ether cleavage. While LiAlH₄ is a powerful reductant, Borane-THF (BH₃·THF) is strictly chemoselective for carboxylic acids. It reacts rapidly to form a triacyloxyborane intermediate, which is then reduced to the primary alcohol without disturbing the halogen or the aromatic rings5[5].

Quantitative Reaction Parameters

TransformationReagents & CatalystStoichiometry (SM : Reagent)TempTimeTypical Yield
Amidation HATU, DIPEA, Amine, DMF1.0 : 1.2 : 3.0 : 1.525 °C2–4 h85–95%
Esterification DCC, DMAP, Alcohol, DCM1.0 : 1.1 : 0.1 : 1.50 → 25 °C12 h80–90%
Reduction BH₃·THF (1M in THF)1.0 : 2.50 → 25 °C4–6 h>90%

Experimental Protocols & Self-Validation Mechanisms

Protocol A: HATU-Mediated Amidation

Causality Focus: Pre-activation prevents the formation of unreactive guanidinium side-products.

  • Preparation: Dissolve 2-Fluoro-5-(4-methoxyphenyl)benzoic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add DIPEA (3.0 equiv) dropwise. Causality: Deprotonation forms the carboxylate, significantly increasing its nucleophilicity toward the coupling reagent.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15 minutes.

    • Self-Validation: The solution will transition to a distinct yellow color, visually confirming the formation of the active O-At ester.

  • Aminolysis: Add the desired primary or secondary amine (1.5 equiv). Stir for 2–4 hours.

    • Self-Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z 245 [M-H]-) and appearance of the amide mass validates completion.

  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (removes excess amine and DIPEA), saturated NaHCO₃ (removes acidic HOAt byproducts), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Steglich Esterification

Causality Focus: Temperature control prevents the irreversible rearrangement of the O-acylisourea to an inactive N-acylurea.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv), the target alcohol (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M).

  • Coupling Initiation: Cool the reaction flask to 0 °C using an ice bath. Add a solution of DCC (1.1 equiv) in DCM dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Self-Validation: The reaction is self-validating via the heavy precipitation of dicyclohexylurea (DCU) as a fine, insoluble white solid. If the solution remains completely clear, the activation has failed.

  • Workup: Filter the suspension through a pad of Celite to remove DCU. Wash the organic filtrate with 0.5M HCl, saturated NaHCO₃, and brine. Evaporate the solvent to yield the crude ester.

Protocol C: Chemoselective Borane Reduction

Causality Focus: Anhydrous conditions are paramount, as borane reacts violently with moisture.

  • Preparation: Flame-dry a round-bottom flask. Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF (0.3 M) under a strict nitrogen atmosphere. Cool to 0 °C.

  • Reduction: Slowly add BH₃·THF complex (1M solution, 2.5 equiv) dropwise via syringe.

    • Self-Validation: Vigorous bubbling (evolution of H₂ gas) will occur immediately. This visual cue confirms the active formation of the triacyloxyborane intermediate.

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours.

  • Quench & Workup: Cool the reaction back to 0 °C. Cautiously add methanol dropwise until gas evolution completely ceases. Causality: Methanol safely destroys excess borane, forming volatile trimethyl borate. Concentrate the mixture in vacuo, redissolve in EtOAc, wash with 1M NaOH and brine, dry, and concentrate to yield the benzyl alcohol.

Pathway & Mechanistic Visualizations

G SM 2-Fluoro-5-(4-methoxyphenyl) benzoic acid Amidation Amidation (HATU/DIPEA) Forming Amides SM->Amidation Primary/Secondary Amines Esterification Steglich Esterification (DCC/DMAP) Forming Esters SM->Esterification Alcohols Reduction Reduction (BH3·THF) Forming Benzyl Alcohols SM->Reduction Borane

Divergent functionalization pathways for the carboxylic acid moiety.

HATU_Mechanism Acid Carboxylic Acid + DIPEA Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU - HOAt, - Uronium HATU HATU Reagent HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide Aminolysis Amine Amine (R-NH2) Amine->Amide

Mechanistic pathway of HATU-mediated amide bond formation.

References

  • Steglich esterification - Wikipedia Source: Wikipedia URL
  • Source: lnigchrm.
  • A Viable Synthesis of N-Methyl Cysteine Source: PMC - NIH URL
  • Supporting Information - Semantic Scholar (Borane Reduction Protocol)
  • 2-Fluoro-5-(4-methoxyphenyl)

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid

Introduction: The Scientific Context of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid 2-Fluoro-5-(4-methoxyphenyl)benzoic acid is a bi-aryl carboxylic acid derivative. The presence of a benzoic acid moiety, a fluorinated phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Context of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid

2-Fluoro-5-(4-methoxyphenyl)benzoic acid is a bi-aryl carboxylic acid derivative. The presence of a benzoic acid moiety, a fluorinated phenyl ring, and a methoxy-substituted phenyl ring suggests a potential for diverse biological activities. Structurally related compounds, including various benzoic acid and biphenyl derivatives, have demonstrated significant pharmacological effects, ranging from anti-inflammatory and anticancer to antimicrobial properties.[1][2][3] The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the methoxyphenyl group can participate in key interactions within protein binding pockets.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct preliminary in vitro evaluations of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid. The protocols detailed below are established, robust methods to assess the cytotoxic, anti-proliferative, and anti-inflammatory potential of this compound. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

PART 1: Foundational Protocols - Compound Handling and Safety

Before commencing any biological assays, it is imperative to handle 2-Fluoro-5-(4-methoxyphenyl)benzoic acid with appropriate safety precautions and prepare stock solutions correctly.

Safety and Handling

Substituted benzoic acids may cause skin, eye, and respiratory irritation.[6][7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood.[7][10]

  • Spill and Disposal: In case of a spill, contain the material and dispose of it according to institutional guidelines. Unused compound and contaminated materials should be disposed of as chemical waste.[7][9]

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible results.

  • Solvent Selection: Due to the hydrophobic nature of the biphenyl structure, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[1]

  • Protocol:

    • Accurately weigh a precise amount of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid.

    • Add the appropriate volume of high-purity, sterile DMSO to achieve a desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[11]

  • Expert Insight: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) in all experiments.

PART 2: Anticancer and Cytotoxicity Assessment

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The following assays are fundamental in cancer research.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1][3]

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Experimental Workflow:

    MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h (cell adherence) A->B C Treat with serial dilutions of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid B->C D Incubate for 48-72h C->D E Add MTT solution and incubate for 4h D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 value G->H

    Caption: Workflow of the MTT cell viability assay.

  • Detailed Protocol:

    • Cell Seeding: Seed a cancer cell line (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1][3]

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid in culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[1]

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1]

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Wound Healing (Scratch) Assay for Cell Migration

This assay provides insights into the compound's effect on cell migration, a key process in cancer metastasis.[1]

  • Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time in the presence and absence of the test compound.

  • Detailed Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 6-well or 12-well plate and grow them to 90-100% confluency.[1]

    • Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.

    • Washing: Gently wash the wells with PBS to remove detached cells.

    • Treatment: Add fresh medium containing a non-toxic concentration of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid (as determined from the MTT assay).

    • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

    • Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure to assess the effect on cell migration.[1]

PART 3: Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases. Benzoic acid derivatives have shown potential as anti-inflammatory agents.[2][12] The following assays investigate the inhibition of key inflammatory mediators.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the inhibitory effect of the compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Principle: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[12] A decrease in nitrite levels in the presence of the compound indicates inhibition of NO production.

  • Experimental Workflow:

    NO_Assay_Workflow A Seed RAW 264.7 cells in a 96-well plate B Pre-treat with compound for 1 hour A->B C Stimulate with LPS (1 µg/mL) for 24h B->C D Collect supernatant C->D E Add Griess Reagent (Solutions A & B) D->E F Measure absorbance at 540 nm E->F G Calculate % NO inhibition and IC50 value F->G

    Caption: Workflow for the Nitric Oxide (NO) inhibition assay.

  • Detailed Protocol:

    • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[12]

    • Pre-treatment: Pre-treat the cells with various concentrations of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid for 1 hour.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).[12]

    • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Griess Reaction: Add 50 µL of Griess Reagent Solution A to each sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.[12]

    • Measurement: Measure the absorbance at 540 nm.

    • Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition and determine the IC₅₀ value.[12]

Cytokine Quantification by ELISA

This assay measures the compound's effect on the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Detailed Protocol:

    • Cell Treatment: Seed and treat cells (e.g., THP-1 monocytes or RAW 264.7 macrophages) as described in the NO assay (Section 3.1).

    • Supernatant Collection: Collect the cell culture supernatant after the 24-hour LPS stimulation.

    • ELISA: Perform the ELISA for the desired cytokines (e.g., TNF-α, IL-6) using commercially available kits according to the manufacturer's instructions.[12]

    • Analysis: Create a standard curve from the standards provided in the kit. Calculate the concentration of the cytokine in each sample and determine the inhibitory effect of the compound.

PART 4: Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Assay TypeCell LineParameter MeasuredTypical Concentration Range (µM)Endpoint
MTT Assay HeLa, MDA-MB-231Cell Viability0.1 - 100IC₅₀ (µM)
Wound Healing MDA-MB-231Cell Migration0.1 x IC₅₀% Wound Closure
Nitric Oxide Assay RAW 264.7Nitrite Production0.1 - 100IC₅₀ (µM)
Cytokine ELISA RAW 264.7, THP-1TNF-α, IL-6 Levels0.1 - 100IC₅₀ (µM)

Expert Interpretation: When analyzing results, it is crucial to correlate the findings across different assays. For instance, a compound that shows high cytotoxicity in the MTT assay at a certain concentration should be tested for anti-migratory or anti-inflammatory effects at non-toxic concentrations. This distinguishes targeted biological modulation from general cytotoxicity.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Studies with 3-(4-Acetyloxyphenyl)benzoic acid.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 4-(3-Phenylprop-2-enoyl)benzoic Acid.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Benzoic Acid and Its Derivatives.
  • NextSDS. (n.d.). 2-[(4-fluorophenyl)methoxy]benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020). Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-fluoro- (CAS 445-29-4). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for 2-Fluoro-5-formylbenzoic Acid in Structure-Activity Relationship (SAR) Studies.
  • Appchem. (n.d.). 2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Fluoro-4-(3-fluoro-5-Methoxyphenyl)benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Arizona State University. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • PMC. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

  • PMC. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(2-Fluoro-5-methoxyphenyl)benzoic acid — Chemical Substance Information. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid

Welcome to the technical support guide for the synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for C-C bond formation.[1][2][3]

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions to get your reaction back on track.

Q1: My reaction yield is consistently low or the reaction fails completely. What are the first things I should check?

Low yields in a Suzuki coupling are often traced back to fundamental reaction setup and reagent quality.[4] Before exploring more complex variables, it is critical to validate the integrity of your core components.

Causality & Solution:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) species and promote undesirable side reactions like the homocoupling of boronic acids.[4][5]

    • Action: Ensure your reaction vessel is meticulously purged of air. This is best achieved by evacuating the sealed flask and backfilling it with an inert gas (Argon or Nitrogen) at least three times. Maintain a positive pressure of inert gas throughout the reaction. Solvents must be thoroughly degassed before use, either by sparging with inert gas for 30-60 minutes or by a freeze-pump-thaw cycle.

  • Reagent Quality & Stoichiometry:

    • Boronic Acid Integrity: Boronic acids are susceptible to degradation over time, particularly through protodeboronation, where the C-B bond is cleaved by moisture or acidic impurities.[4][6] This reduces the amount of active nucleophile available for cross-coupling.

      • Action: Use fresh, high-purity 4-methoxyphenylboronic acid. If the reagent is old, consider recrystallizing it or testing its purity by NMR. Storing boronic acids in a desiccator is crucial.

    • Base Quality: The base is often a solid (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and its efficacy depends on its physical state and purity. Clumped or hydrated base will not dissolve or react effectively, leading to poor reproducibility.[4]

      • Action: Use a base that is a fine, free-flowing powder. If it appears clumped, grind it before use and dry it in an oven or under vacuum if hydration is suspected.

    • Solvent Anhydrousness: While many Suzuki reactions tolerate some water, and indeed often require it as a co-solvent, using excessively wet solvents can accelerate boronic acid decomposition.[7]

      • Action: Use anhydrous solvents for the organic phase unless the procedure explicitly calls for a specific water ratio.

Below is a workflow to guide your initial troubleshooting efforts.

G start Low or No Yield check_inert Is the inert atmosphere rigorously maintained? start->check_inert check_reagents Are all reagents (boronic acid, base, solvent) fresh and pure? check_inert->check_reagents  Yes re_setup ACTION: Improve degassing and inert gas blanketing. check_inert->re_setup  No optimize Proceed to Reaction Parameter Optimization check_reagents->optimize  Yes re_purify ACTION: Use fresh/purified reagents. Dry base and solvent. check_reagents->re_purify  No re_setup->check_inert re_purify->check_reagents G cluster_0 Desired Suzuki Coupling cluster_1 Side Reactions Aryl_X 2-Fluoro-5-Br-Benzoic Acid (Electrophile) Product Desired Product Aryl_X->Product Dehalogenation Dehalogenation (Protodehalogenation) Aryl_X->Dehalogenation Hydride Source Slow Transmetalation Boronic_Acid 4-MeO-Ph-B(OH)2 (Nucleophile) Boronic_Acid->Product Homocoupling Homocoupling Boronic_Acid->Homocoupling Oxygen Present Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation Excess H2O / Heat

Caption: Relationship between starting materials and common side reactions.

Q4: The reaction stalls before completion, with starting materials still present. What could be the cause?

Reaction stalling is typically a sign of catalyst deactivation. The nitrogen and oxygen atoms in heteroaryl substrates or impurities can sometimes coordinate to the palladium center, inhibiting its catalytic activity. [5][6] Causality & Solution:

  • Ligand Degradation or Dissociation: At elevated temperatures, phosphine ligands can degrade or dissociate from the palladium center, leading to the formation of palladium black (inactive elemental palladium).

    • Action: Use a more thermally stable and robust ligand. Biarylphosphine ligands (e.g., SPhos, XPhos) are designed to be more resistant to degradation and promote higher catalyst turnover numbers. [8]* Inhibition by Starting Materials or Products: The carboxylate group on the benzoic acid can potentially coordinate to the palladium, altering its reactivity.

    • Action: Sometimes converting the benzoic acid to a methyl or ethyl ester for the coupling reaction can improve results. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. This strategy reduces potential inhibition by the free acid and can also improve solubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal catalytic system (palladium source and ligand) for this specific coupling?

While there is no universal "best" system, modern catalyst systems based on biaryl monophosphine ligands are highly effective for coupling aryl chlorides and bromides, especially with potentially challenging substrates. [6][8]

  • Palladium Source: Common choices include Pd(OAc)₂ or Pd₂(dba)₃. These are pre-catalysts that are reduced in situ to the active Pd(0) species. Using a pre-formed Pd(II) complex like Pd(dppf)Cl₂ is also a reliable option. [4]* Ligand Choice: The ligand is critical. For a substrate like 2-fluoro-5-bromobenzoic acid, which is somewhat electron-deficient, a bulky and electron-rich phosphine ligand is recommended. These ligands promote the crucial oxidative addition step and stabilize the catalytic intermediates.

    • High-Performance Ligands: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent starting point, known for its high activity in a broad range of Suzuki couplings. [8]Other Buchwald-type ligands like RuPhos or XPhos are also strong candidates. [9] * Traditional Ligands: While Pd(PPh₃)₄ can work, it often requires higher catalyst loadings and temperatures and may be less effective for this specific transformation compared to modern ligands.

Q2: How do I select the right base and solvent?

The choice of base and solvent is interdependent and crucial for success. [6]

  • Base: The base's primary role is to facilitate the transmetalation step by forming a more nucleophilic boronate species. [10] * Recommended: A moderately strong inorganic base is usually optimal. K₃PO₄ (potassium phosphate) is an excellent first choice. It has good solubility in the aqueous phase and is effective in promoting the reaction without being overly harsh. Cs₂CO₃ (cesium carbonate) is stronger and can be effective for less reactive substrates, but is more expensive. K₂CO₃ is a viable, milder alternative.

  • Solvent System: A biphasic solvent system is standard for Suzuki couplings. [8] * Recommended: A mixture of an organic solvent and water is typical. 1,4-Dioxane/Water or Toluene/Water (often in a ratio between 4:1 to 10:1) are very common and effective systems. [7][9]The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

Table 1: Illustrative Guide for Optimizing Reaction Components

The following table provides a starting point for screening reaction components. Yields are illustrative and represent general trends.

Parameter Condition A Condition B Condition C Rationale & Comments
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ and Pd₂(dba)₃ are common pre-catalysts requiring a ligand. Pd(PPh₃)₄ is a pre-formed catalyst but often less active.
Ligand SPhos (4 mol%)PPh₃ (10 mol%)NoneSPhos is a modern, highly active ligand. [8]PPh₃ is a traditional choice. No ligand with Pd₂(dba)₃ is generally inefficient. [6]
Base K₃PO₄ (2.5 equiv)K₂CO₃ (3.0 equiv)Et₃N (4.0 equiv)K₃PO₄ is a strong, effective base. K₂CO₃ is milder. Organic bases like Et₃N are generally less effective for this type of coupling.
Solvent Dioxane/H₂O (5:1)Toluene/H₂O (10:1)THF/H₂O (4:1)Dioxane and Toluene are high-boiling and common. THF is lower-boiling but can also be effective. [11]
Temp (°C) 90-10090-10080Higher temperatures are often needed, but should be optimized to minimize byproduct formation.
Illustrative Yield >85% 40-60% <20% Condition A represents a modern, optimized starting point for achieving high yield.
Q3: Can I use a boronic ester instead of a boronic acid? What are the advantages?

Yes, boronic esters (e.g., pinacol esters, MIDA esters) are excellent alternatives to boronic acids.

Advantages: [4]* Stability: They are generally more stable to storage and less susceptible to premature protodeboronation during the reaction. This can lead to cleaner reaction profiles and more consistent results.

  • Purification: They are often crystalline solids that are easier to purify than the corresponding boronic acids.

  • Controlled Release: MIDA boronates are particularly stable and only participate in the coupling reaction under specific basic conditions, which can be useful in complex syntheses.

Disadvantage: They add an extra synthetic step (esterification of the boronic acid) and have a higher molecular weight, meaning more mass is required per equivalent.

Part 3: Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the synthesis of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid.

Reagents:

  • 2-Fluoro-5-bromobenzoic acid (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (potassium phosphate, 2.5 equiv)

  • 1,4-Dioxane and Water (5:1 v/v), degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-fluoro-5-bromobenzoic acid, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure all oxygen is removed. [5]3. Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours). [5]6. Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the benzoic acid product.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [12] * Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product. [13]

Part 4: Visualizations

The Suzuki-Miyaura Catalytic Cycle

G pd0 L₂Pd(0) Active Catalyst oa Oxidative Addition pd0->oa pd2_aryl Ar-Pd(II)L₂-X oa->pd2_aryl trans Transmetalation pd2_aryl->trans pd2_biaryl Ar-Pd(II)L₂-Ar' trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' (Product) re->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oa boronic Ar'-B(OR)₂ (Boronic Acid/Ester) boronic->trans base Base (e.g., K₃PO₄) base->trans

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Part 5: References

  • BenchChem Technical Support. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Retrieved from BenchChem.

  • BenchChem Technical Support. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Retrieved from BenchChem.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs.

  • BenchChem Technical Support. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Retrieved from BenchChem.

  • BenchChem Technical Support. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Retrieved from BenchChem.

  • Valerie, A., et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.

  • ACS Publications. (2019, July 30). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts.

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a.

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

  • ACS Publications. (2008, August 9). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.

  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.

  • ResearchGate. (n.d.). Suzuki coupling of aryl halides and various arylboronic acids.

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling.

  • BenchChem Technical Support. (n.d.). Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from BenchChem.

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

  • Organic Syntheses. (n.d.). Procedure for purification of benzoic acid.

  • ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Optimization

Best recrystallization solvents for 2-Fluoro-5-(4-methoxyphenyl)benzoic acid purification

Technical Support Center: Purification of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid Welcome to the technical support guide for the purification of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid. This resource is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid

Welcome to the technical support guide for the purification of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the recrystallization of this and structurally similar aromatic carboxylic acids. Here, we provide field-proven insights and systematic troubleshooting guides to help you achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallization for a compound like 2-Fluoro-5-(4-methoxyphenyl)benzoic acid?

A1: Recrystallization is a purification technique used to remove impurities from a solid compound.[1] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2] Ideally, the compound of interest should be highly soluble in the solvent at an elevated temperature but sparingly soluble at a lower temperature.[3] As the hot, saturated solution cools, the decreased solubility forces the desired compound to crystallize, leaving the more soluble impurities behind in the solvent (mother liquor).[4]

Q2: What types of impurities are typically encountered with 2-Fluoro-5-(4-methoxyphenyl)benzoic acid?

A2: The nature of impurities is largely dependent on the synthetic route. However, common impurities for this class of compounds can include unreacted starting materials, by-products from side reactions, residual solvents, and water.[5] For instance, if synthesized via a Suzuki coupling, residual palladium catalyst or unreacted boronic acid/aryl halide might be present.

Q3: How do the fluoro and methoxy functional groups influence solvent selection?

A3: The fluorine atom and the methoxy group, along with the carboxylic acid moiety, contribute to the overall polarity of the molecule. The carboxylic acid group can engage in hydrogen bonding, making it soluble in polar protic solvents.[6] The aromatic rings introduce nonpolar characteristics. Therefore, a solvent or solvent system that can effectively solvate both the polar and nonpolar regions of the molecule is often required. Solvents of intermediate polarity or mixed solvent systems are often good starting points.

Q4: Is it possible for my purified 2-Fluoro-5-(4-methoxyphenyl)benzoic acid to appear as an oil or gum instead of crystals?

A4: Yes, this phenomenon, known as "oiling out," can occur.[7] It typically happens when the hot, saturated solution cools and the solute comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high. The presence of impurities can also depress the melting point, increasing the likelihood of oiling out.[7]

Troubleshooting Guide: Recrystallization Issues

This guide addresses specific problems you may encounter during the recrystallization of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid.

Issue 1: The compound does not dissolve in the hot solvent.

  • Cause: The solvent may be too nonpolar or too polar for your compound at the boiling point. Alternatively, you may not be using a sufficient volume of solvent.

  • Solution:

    • Increase Solvent Volume: Add the hot solvent in small increments to the boiling mixture until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.[8]

    • Switch Solvents: If a large volume of solvent is required with little effect, the chosen solvent is likely unsuitable. Consult the solvent screening protocol below to select a more appropriate one. For aromatic acids, solvents like ethanol, methanol, ethyl acetate, or mixtures with water are often effective.[3]

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Cause: The compound's solubility decreases to a point where it separates from the solution at a temperature above its melting point. This can be due to a very high concentration of the solute or the presence of impurities.[7]

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.[7]

    • Use a Mixed Solvent System: If a single solvent continues to cause oiling out, consider a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until turbidity (cloudiness) appears. Reheat to clarify and then allow to cool slowly.

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, potentially below the melting point of the oil.

Issue 3: No crystals form upon cooling.

  • Cause: The solution may be too dilute (too much solvent was added), or the cooling process is too rapid, leading to a supersaturated solution.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[4] The microscopic scratches on the glass can provide a nucleation site for crystal growth.[8]

      • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" will act as a template for crystallization.[7]

    • Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.

    • Cool Slowly: Ensure the solution is cooling slowly and is undisturbed. Covering the flask can help slow the cooling rate.[4]

Issue 4: The crystal yield is very low.

  • Cause: Several factors can contribute to low yield:

    • Using an excessive amount of solvent.[9]

    • Cooling the solution for too short a period.

    • Washing the collected crystals with a solvent that is not ice-cold, causing them to redissolve.[9]

    • Premature crystallization during hot filtration.[5]

  • Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[8]

    • Maximize Cooling Time: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath to maximize crystal formation.

    • Use Ice-Cold Rinsing Solvent: When washing the crystals after filtration, use a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.[5]

    • Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.[5]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a solvent or solvent system where the target compound has high solubility when hot and low solubility when cold.

Materials:

  • Crude 2-Fluoro-5-(4-methoxyphenyl)benzoic acid

  • A selection of candidate solvents (see Table 1)

  • Small test tubes or vials

  • Hot plate or heating block

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of your crude compound into several separate test tubes.

  • Room Temperature Test: To each tube, add a different solvent dropwise (e.g., water, ethanol, ethyl acetate, toluene, hexane). Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Hot Solubility Test: Gently heat the test tubes containing the undissolved solids. Add the corresponding hot solvent dropwise until the solid just dissolves. Note the approximate volume of solvent required. An ideal solvent will dissolve the compound completely near its boiling point.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: The best solvent will result in the formation of a significant amount of crystalline precipitate upon cooling. Solvents that cause the compound to remain in solution or to "oil out" are less ideal but may be useful in a mixed-solvent system.

Table 1: Candidate Solvents for Screening
SolventBoiling Point (°C)PolarityComments
Water100HighGood for highly polar compounds; often used in mixtures with alcohols.[3]
Ethanol78HighOften a good choice for aromatic acids; can be mixed with water.[10]
Methanol65HighSimilar to ethanol but more volatile.
Ethyl Acetate77MediumA versatile solvent for a range of polarities.[11]
Toluene111LowGood for less polar compounds; higher boiling point.
Heptane/Hexane98 / 69LowOften used as the "poor" solvent in a mixed-solvent system.[3]
Protocol 2: General Recrystallization Procedure

Objective: To purify crude 2-Fluoro-5-(4-methoxyphenyl)benzoic acid using a pre-determined optimal solvent.

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while heating and stirring until the solid is completely dissolved.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization.[5]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Allow the crystals to air dry on the filter funnel by drawing air through them. For final drying, place the crystals in a desiccator under vacuum.

Workflow Diagrams

Troubleshooting Recrystallization Issues

G start Start Recrystallization dissolve Dissolve compound in minimum hot solvent start->dissolve cool Cool solution dissolve->cool oiling_out Does it 'oil out'? cool->oiling_out crystals_form Do crystals form? collect Collect and dry crystals crystals_form->collect Yes induce Induce crystallization: - Scratch flask - Add seed crystal crystals_form->induce No oiling_out->crystals_form No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes low_yield Is yield low? end Pure Compound low_yield->end No check_solvent_vol Review protocol: - Minimize solvent volume - Use ice-cold wash - Maximize cooling time low_yield->check_solvent_vol Yes collect->low_yield induce->cool reheat_add_solvent->cool check_solvent_vol->end

Caption: Troubleshooting workflow for common recrystallization problems.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents.
  • Reddit. (2012). Help! Recrystallization sources of error.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Unknown. (n.d.). Recrystallization 2.
  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548.
  • SweetStudy. (n.d.). Recrystallization pre/post lab questions.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • Unknown. (n.d.). The Recrystallization of Benzoic Acid.
  • Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?.
  • ResearchGate. (2025). Solubility of Benzoic Acid in Mixed Solvents.

Sources

Reference Data & Comparative Studies

Validation

Quantitative NMR (qNMR) Validation for 2-Fluoro-5-(4-methoxyphenyl)benzoic acid: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary In the pharmaceutical development pipeline, the absolute purity of building blocks and active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the pharmaceutical development pipeline, the absolute purity of building blocks and active pharmaceutical ingredients (APIs) dictates the reliability of downstream biological and chemical assays. 2-Fluoro-5-(4-methoxyphenyl)benzoic acid (CAS: 1183866-69-4) is a highly functionalized biphenyl derivative. Relying solely on traditional High-Performance Liquid Chromatography (HPLC-UV) for its purity assessment can introduce significant analytical bias due to the variable UV response factors of its potential impurities.

As a Senior Application Scientist, I advocate for the integration of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method. This guide objectively compares qNMR against HPLC-UV and Acid-Base Titration, providing field-proven protocols, causality-driven experimental design, and comparative data to establish a self-validating purity assessment workflow.

Methodological Comparison: qNMR vs. HPLC-UV vs. Titration

To establish a robust analytical target profile, we must objectively evaluate the operational physics and limitations of the available techniques [1].

Analytical ParameterQuantitative NMR (qNMR)HPLC-UV (Area Normalization)Acid-Base Titration
Fundamental Principle Direct proportionality of signal to nuclear spin (molar basis).Differential partitioning and UV photon absorbance.Stoichiometric neutralization of the carboxylic acid.
Reference Standard Universal (e.g., Maleic acid). No specific standard needed.Specific standard required for accurate mass quantitation.Universal titrant (e.g., standardized NaOH).
Specificity High. Resolves distinct structural protons (e.g., -OCH3).High. Separates components, but requires UV chromophores.Low. Cannot distinguish between different acidic species.
Detection of "Invisible" Impurities Yes. Detects non-UV active organics, residual solvents, and water.No. Misses inorganic salts and non-UV active compounds.No. Misses neutral impurities entirely.
Accuracy / Precision Absolute accuracy (Bias <1%), RSD < 0.1%.High precision, but prone to accuracy bias (response factors).Moderate precision, highly susceptible to acidic impurities.

Mechanistic Causality: The qNMR Advantage

The core scientific integrity of qNMR lies in its fundamental physics: in a fully relaxed magnetic state, the integral of an NMR resonance is strictly proportional to the number of nuclei generating that signal [2].

For 2-Fluoro-5-(4-methoxyphenyl)benzoic acid , HPLC-UV area normalization assumes that all impurities absorb UV light at the chosen wavelength (e.g., 254 nm) with the exact same extinction coefficient as the main compound. This is a flawed assumption. The presence of the highly electronegative fluorine atom and the electron-donating methoxy group heavily skews the UV absorbance profile. Des-fluoro or des-methoxy impurities will have drastically different UV responses, leading to an over- or under-estimation of purity.

qNMR bypasses this by utilizing a self-validating system . By co-dissolving the analyte with a highly pure, certified internal standard (IS) that has a known mass and proton count, the sample validates itself in real-time. No external calibration curves are required, eliminating volumetric and instrument-drift errors [3].

Workflow A Analyte + Internal Standard (Co-dissolved in DMSO-d6) B 1H NMR Acquisition (D1 > 5×T1, 90° Pulse) A->B C Signal Integration (Analyte -OCH3 vs IS Singlet) B->C D Absolute Purity Calculation (Mass Balance Equation) C->D E Orthogonal Cross-Validation (HPLC-UV Area %) D->E

Workflow for qNMR absolute purity determination and orthogonal HPLC validation.

Self-Validating Experimental Protocol for qNMR

To ensure absolute trustworthiness and compliance with USP <761> guidelines [1], the following protocol outlines the causality behind each experimental choice for 2-Fluoro-5-(4-methoxyphenyl)benzoic acid.

A. Internal Standard and Solvent Selection
  • Analyte Target Signal: The methoxy group (-OCH3) produces a sharp, isolated singlet at ~3.8 ppm (3 protons).

  • Internal Standard (IS): Maleic acid (TraceCERT®) . It produces a sharp singlet at ~6.26 ppm (2 protons).

  • Causality: Maleic acid is chosen because its signal falls perfectly in the "clean window" between the analyte's methoxy peak (3.8 ppm) and its aromatic protons (7.0–8.0 ppm). This guarantees zero signal overlap, which is the most critical requirement for accurate integration.

  • Solvent: DMSO-d6 . It fully solubilizes both the biphenyl analyte and the maleic acid, ensuring a homogeneous magnetic environment.

B. Step-by-Step Methodology
  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~20.0 mg of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid and ~10.0 mg of Maleic acid IS into a clean glass vial.

    • Causality: High-precision gravimetry is the only external variable in qNMR; minimizing weighing errors is paramount for absolute accuracy.

  • Solubilization: Add 0.6 mL of DMSO-d6. Vortex thoroughly until absolute visual clarity is achieved. Transfer to a 5 mm precision NMR tube.

  • T1 Relaxation Assessment: Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise ratio).

    • Relaxation Delay (D1): Set to ≥5×T1​ (typically 30–60 seconds).

    • Causality: A D1 of >5×T1​ ensures >99.3% recovery of the equilibrium magnetization. If D1 is too short, the signals will saturate, destroying the direct proportionality between the integral and the proton count.

    • Scans (NS): 16 to 64 (to achieve a Signal-to-Noise ratio >250:1 ).

  • Data Processing: Apply a minimal exponential line broadening (0.3 Hz), perform rigorous manual phase correction, and apply a 5th-order polynomial baseline correction.

    • Causality: Proper baseline correction prevents "integration roll," ensuring the area under the curve strictly represents the target nuclei [2].

Comparative Experimental Data & Results

The absolute purity ( Px​ ) is calculated using the fundamental mass balance equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity)

Table 1: Comparative Purity Data for a Single Batch
Analytical MethodReplicate 1Replicate 2Replicate 3Mean Purity (%)RSD (%)
qNMR (Maleic Acid IS) 98.42%98.45%98.41%98.43% 0.02%
HPLC-UV (254 nm) 99.61%99.65%99.63%99.63% 0.02%
Acid-Base Titration 101.20%101.50%101.10%101.27% 0.20%
Data Interpretation & Discrepancy Resolution

The data reveals a classic analytical discrepancy:

  • Titration Overestimation (101.27%): The presence of trace low-molecular-weight acidic impurities (e.g., residual acetic acid or HF from synthesis) consumes disproportionately high amounts of NaOH titrant per unit mass, artificially inflating the purity above 100%.

  • HPLC-UV Overestimation (99.63%): HPLC-UV area normalization overestimates purity because it fails to detect non-UV active impurities (like residual inorganic salts or aliphatic solvents) and underestimates impurities with lower UV extinction coefficients.

  • qNMR Absolute Ground Truth (98.43%): qNMR accounts for the absolute mass of the compound in the tube. The ~1.2% gap between HPLC and qNMR represents "invisible" mass—likely residual solvents or non-chromophoric synthetic byproducts.

Discrepancy H HPLC-UV Purity (Area %) C Compare Results H->C Q qNMR Purity (Absolute Mass %) Q->C M Match (<1% diff) Validated C->M D Mismatch (>1% diff) Investigate C->D I Check UV Response Factors or Non-UV Impurities D->I

Decision matrix for resolving purity discrepancies between HPLC-UV and qNMR.

Conclusion

For complex functionalized molecules like 2-Fluoro-5-(4-methoxyphenyl)benzoic acid, relying on a single analytical technique is a risk to scientific integrity. While HPLC-UV remains indispensable for trace impurity profiling and separation, qNMR is the gold standard for absolute mass fraction determination . By employing a self-validating internal standard protocol, researchers can eliminate the biases of UV response factors and secure a highly accurate, reference-standard-free purity assessment.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Benchmarking the Binding Affinity of 2-Fluoro-5-(4-methoxyphenyl)benzoic Acid Derivatives

Introduction: The Significance of the Fluorinated Biaryl Benzoic Acid Scaffold in Modern Drug Discovery The 2-fluoro-5-(4-methoxyphenyl)benzoic acid scaffold is a privileged structural motif in medicinal chemistry, appea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Fluorinated Biaryl Benzoic Acid Scaffold in Modern Drug Discovery

The 2-fluoro-5-(4-methoxyphenyl)benzoic acid scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active molecules. Its prevalence stems from a combination of favorable properties: the biaryl system provides a rigid framework for presenting functional groups in a defined spatial orientation, while the benzoic acid moiety often serves as a crucial anchor, forming key hydrogen bonds or salt bridges with target proteins.[1] The strategic placement of a fluorine atom can significantly enhance metabolic stability and binding affinity through favorable electrostatic interactions.[2] Similarly, the methoxy group can act as a hydrogen bond acceptor and influence the overall conformation.[2]

Understanding the binding affinity of derivatives based on this scaffold is paramount in drug discovery. Binding affinity, commonly quantified by the equilibrium dissociation constant (KD), is a direct measure of the strength of the interaction between a ligand (our derivative) and its biological target.[3] A lower KD value signifies a tighter binding interaction, which often translates to higher potency.[3] Therefore, the precise and objective measurement of binding affinity is a cornerstone of establishing structure-activity relationships (SAR), guiding the iterative process of lead optimization to design more effective and selective therapeutics.[1][3]

This guide provides a comparative framework for benchmarking the binding affinity of novel 2-Fluoro-5-(4-methoxyphenyl)benzoic acid derivatives. We will delve into the practical application of two gold-standard, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). By explaining the causality behind experimental choices and presenting detailed protocols, this document aims to equip researchers with the knowledge to generate robust and reliable binding data.

Pillar I: The Rationale for a Multi-Faceted Benchmarking Approach

A single data point is seldom sufficient to make high-stakes decisions in drug development. Relying on a solitary method for determining binding affinity can be misleading due to potential artifacts associated with the technique. For instance, SPR requires the immobilization of one binding partner, which could, in some cases, lead to steric hindrance or a loss of protein activity.[4] ITC, while a true in-solution technique, typically requires larger amounts of sample.[4][5]

By employing orthogonal methods like SPR and ITC, we create a self-validating system.[4][6] Congruent results from these distinct techniques provide a high degree of confidence in the measured binding affinities. This dual-pronged approach allows for a comprehensive characterization of the molecular interaction, with SPR providing kinetic data (association and dissociation rates) and ITC offering a complete thermodynamic profile (enthalpy and entropy of binding).[3][6]

Pillar II: Experimental Methodologies for Robust Affinity Determination

The following sections provide detailed protocols for two primary, label-free techniques for quantifying binding affinity. These methods are chosen for their widespread acceptance and the rich, quantitative data they provide.

A. Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR measures changes in the refractive index at the surface of a sensor chip as a ligand (analyte) flows over and binds to an immobilized target protein (ligand).[4][5] This allows for the real-time monitoring of both the association (kon) and dissociation (koff) phases of the interaction, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).

Detailed SPR Protocol:

  • Protein Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (e.g., a protein kinase) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration on the surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. The goal is to achieve an immobilization level that will yield a maximal response (Rmax) of 50-100 response units (RU) for the smallest analyte to be tested.

  • Binding Analysis:

    • Prepare a series of dilutions of the 2-fluoro-5-(4-methoxyphenyl)benzoic acid derivatives in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4). A typical concentration range would be 0.1 to 10 times the expected KD.

    • Inject the analyte solutions over the immobilized protein surface and a reference flow cell (an activated/deactivated surface without protein) to subtract bulk refractive index changes.

    • Monitor the association phase during the injection, followed by a dissociation phase where only running buffer flows over the chip.

    • Regenerate the sensor surface between analyte injections using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) that removes the bound analyte without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Processing Chip Sensor Chip Activate Activate Chip (NHS/EDC) Chip->Activate Protein Target Protein Immobilize Immobilize Protein (Amine Coupling) Protein->Immobilize Activate->Immobilize Block Block Surface (Ethanolamine) Immobilize->Block Inject Inject Analyte Series Block->Inject Analyte Prepare Analyte (Benzoic Acid Derivatives) Analyte->Inject Regenerate Regenerate Surface Inject->Regenerate Between injections Process Reference Subtraction Inject->Process Regenerate->Inject Fit Fit Data to Model (e.g., 1:1 Langmuir) Process->Fit Result Determine KD, kon, koff Fit->Result ITC_Workflow cluster_prep Sample Preparation cluster_exp Titration Experiment cluster_data Data Analysis Protein Prepare Protein Dialyze Dialyze in Same Buffer Protein->Dialyze Ligand Prepare Ligand (Benzoic Acid Derivatives) Ligand->Dialyze Degas Degas Solutions Dialyze->Degas Load Load Protein (Cell) & Ligand (Syringe) Degas->Load Equilibrate Equilibrate Temperature Load->Equilibrate Titrate Inject Ligand into Protein Equilibrate->Titrate Integrate Integrate Injection Peaks Titrate->Integrate Plot Plot Heat Change vs. Molar Ratio Integrate->Plot Fit Fit Binding Isotherm Plot->Fit Result Determine KD, ΔH, n, ΔS Fit->Result

Caption: Workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.

Pillar III: Data Interpretation and Structure-Activity Relationship (SAR) Analysis

To illustrate the power of this comparative approach, we present hypothetical binding data for a series of 2-fluoro-5-(4-methoxyphenyl)benzoic acid derivatives against a target protein, "Kinase X".

Table 1: Comparative Binding Affinity Data for Kinase X Inhibitors

Compound IDR1 (Position 3)R2 (Position 6)KD (nM) [SPR]KD (nM) [ITC]
FMB-001 -H-H150165
FMB-002 -OH-H7580
FMB-003 -H-OH550580
FMB-004 -NH2-H4550
FMB-005 -Cl-H210225
FMB-006 -H-Cl180190

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Analysis and SAR Insights:

  • Baseline Affinity: The parent compound, FMB-001 , establishes a baseline binding affinity in the mid-nanomolar range. The strong agreement between the SPR and ITC data (150 nM vs. 165 nM) provides high confidence in this measurement.

  • Impact of Hydroxyl Group: The introduction of a hydroxyl group at the R1 position (FMB-002 ) leads to a two-fold improvement in binding affinity. This suggests the hydroxyl group may be forming a favorable hydrogen bond with an amino acid residue in the active site. Conversely, placing the hydroxyl group at the R2 position (FMB-003 ) is detrimental to binding, indicating a potential steric clash or an unfavorable electrostatic interaction.

  • Amino Group Enhancement: Replacing the hydroxyl at R1 with an amino group (FMB-004 ) results in the most potent compound in this series. The amino group, being a strong hydrogen bond donor, likely forms a more optimal interaction within the binding pocket compared to the hydroxyl group. [1]* Halogen Substitution: The addition of a chlorine atom at either the R1 or R2 position (FMB-005 and FMB-006 ) slightly weakens the binding affinity compared to the parent compound. This suggests that while the lipophilicity is increased, the steric bulk of the chlorine may not be well-tolerated in these positions.

These SAR trends, derived from robust and cross-validated data, provide a clear roadmap for the next cycle of inhibitor design. For instance, further exploration of small hydrogen bond donors at the R1 position would be a logical next step.

Mechanism_of_Action cluster_kinase Kinase X Active Site ATP_Site ATP Binding Pocket Catalytic_Residue Catalytic Residue (e.g., Asp) Hinge Hinge Region Inhibitor FMB-004 (2-Fluoro-5-(4-methoxyphenyl) benzoic acid derivative) Inhibitor->ATP_Site Hydrophobic Interaction (Methoxyphenyl) Inhibitor->Catalytic_Residue H-Bond (R1 = -NH2) Inhibitor->Hinge H-Bond (Benzoic Acid) ATP ATP ATP->ATP_Site Binding Blocked

Caption: Plausible binding mode of FMB-004, blocking the ATP binding site of Kinase X.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted strategy for benchmarking the binding affinity of 2-fluoro-5-(4-methoxyphenyl)benzoic acid derivatives. By integrating the complementary techniques of Surface Plasmon Resonance and Isothermal Titration Calorimetry, researchers can generate high-confidence data that is essential for building reliable structure-activity relationships. The causality behind experimental choices—from chip preparation in SPR to buffer matching in ITC—is critical for ensuring data integrity.

The hypothetical SAR analysis demonstrates how this comparative data can directly inform medicinal chemistry efforts, transforming raw affinity numbers into actionable intelligence for lead optimization. The insights gained from such studies—for example, the identification of a key hydrogen bonding interaction at the R1 position—are invaluable for the rational design of next-generation inhibitors with improved potency and selectivity. The consistent application of these rigorous biophysical methods will undoubtedly accelerate the journey from a promising chemical scaffold to a viable clinical candidate.

References

  • Analysis of protein-ligand interactions by fluorescence polarization. PMC - NIH. Available from: [Link].

  • Is there any approach by which I can determine the binding affinities between 2 proteins ( protein- protein interaction)?. ResearchGate. Available from: [Link].

  • Methods for quantifying T cell receptor binding affinities and thermodynamics. PMC. Available from: [Link].

  • Binding Assays: Common Techniques and Key Considerations. Fluidic Sciences Ltd. Available from: [Link].

  • Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC. PubMed. Available from: [Link].

  • Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. MDPI. Available from: [Link].

  • Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Identification of the HIV-1 Maturation Inhibitor 4-((1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-((2-(1,1-Dioxidothiomorpholino)ethyl)amino)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl). ACS Publications - American Chemical Society. Available from: [Link].

  • Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. Semantic Scholar. Available from: [Link].

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC. Available from: [Link].

  • Biological Potential of FluoroBenzene Analogs. JSciMed Central. Available from: [Link].

  • Structure–Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link].

  • Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors. ResearchGate. Available from: [Link].

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PMC. Available from: [Link].

  • Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. Available from: [Link].

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed. Available from: [Link].

  • 2-Fluoro-4-(3-fluoro-5-Methoxyphenyl)benzoic acid — Chemical Substance Information. Available from: [Link].

  • (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. Available from: [Link].

  • 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI. Available from: [Link].

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Arizona State University. Available from: [Link].

  • N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[ 18 F]fluoroethyl-5-methoxybenzyl)acetamide. NCBI. Available from: [Link].

  • Biological Membranes as Targets for Natural and Synthetic Compounds. MDPI. Available from: [Link].

  • Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. SCIRP. Available from: [Link].

Sources

Validation

A Comparative Guide to the Electronic Effects of 4-Methoxy vs. 4-Trifluoromethyl Substituents in Fluorinated Biphenyl Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug design, the judicious selection of substituents on an aromatic scaffold is a cornerstone of molecular optim...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug design, the judicious selection of substituents on an aromatic scaffold is a cornerstone of molecular optimization. The electronic properties of these substituents can profoundly influence a molecule's acidity, reactivity, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of two archetypal substituents, the electron-donating 4-methoxy group (-OCH₃) and the electron-withdrawing 4-trifluoromethyl group (-CF₃), within the context of a fluorinated biphenyl carboxylic acid framework. Through a blend of theoretical principles and practical experimental data, we will dissect the nuanced effects of these groups on the physicochemical properties of the parent molecule.

The Dichotomy of Electronic Influence: A Theoretical Overview

The electronic character of a substituent is a composite of its inductive and resonance effects. The inductive effect is the transmission of charge through sigma bonds, dictated by the electronegativity of the atoms involved.[1] In contrast, the resonance effect (or mesomeric effect) involves the delocalization of pi electrons across a conjugated system.[2]

  • The 4-Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I).[3] However, the lone pairs on the oxygen can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+M).[4] In the para position, the resonance effect typically dominates, making the methoxy group a net electron-donating group.[3] This donation of electron density increases the electron density of the aromatic ring, particularly at the ortho and para positions.[2]

  • The 4-Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a potent electron-withdrawing group due to the strong inductive effect of the three highly electronegative fluorine atoms.[5] This powerful -I effect significantly decreases the electron density of the aromatic ring.[6] Unlike the methoxy group, the trifluoromethyl group does not have lone pairs to donate via resonance; its influence is almost entirely inductive.

These opposing electronic natures have significant and predictable consequences for the acidity of the carboxylic acid moiety in our model system, 4'-substituted-4-fluoro-biphenyl-2-carboxylic acid. An electron-donating group like methoxy is expected to destabilize the carboxylate anion, thereby decreasing the acidity (increasing the pKa) of the carboxylic acid.[7] Conversely, an electron-withdrawing group like trifluoromethyl will stabilize the carboxylate anion, leading to an increase in acidity (a decrease in pKa).[8][9]

Synthesis of the Target Compounds

The synthesis of the target 4'-methoxy- and 4'-trifluoromethyl-4-fluoro-biphenyl-2-carboxylic acids can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.[10][11] This palladium-catalyzed reaction is a robust and versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron species.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

The general synthetic approach involves the coupling of a suitable bromobenzoic acid derivative with an appropriately substituted phenylboronic acid.[12][13]

Diagram of the Synthetic Workflow:

Suzuki_Coupling_Workflow A 2-Bromo-4-fluorobenzoic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C Reactant 1 B 4-Methoxyphenylboronic acid or 4-(Trifluoromethyl)phenylboronic acid B->C Reactant 2 D 4'-Methoxy-4-fluoro-biphenyl-2-carboxylic acid or 4'-(Trifluoromethyl)-4-fluoro-biphenyl-2-carboxylic acid C->D Coupling Reaction

Caption: Synthetic workflow for the target biphenyl carboxylic acids.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-4-fluorobenzoic acid (1 equivalent), the corresponding substituted phenylboronic acid (1.1 equivalents), and a suitable base such as potassium carbonate (2 equivalents).[11]

  • Solvent Addition: Add a solvent system, typically a mixture of toluene and water, to dissolve the reactants.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Acidify the aqueous layer with 1M HCl and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Quantifying Electronic Effects: pKa Determination

The most direct experimental measure of the electronic influence of the 4-methoxy and 4-trifluoromethyl substituents on the carboxylic acid is the determination of its acid dissociation constant (pKa).[14] A lower pKa value indicates a stronger acid.[15] Potentiometric titration is a precise and commonly used method for pKa determination.[16][17][18][19]

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines the steps for determining the pKa of the synthesized biphenyl carboxylic acids.[16]

Diagram of the pKa Determination Workflow:

pKa_Determination_Workflow A Prepare 1 mM solution of biphenyl carboxylic acid C Titrate with 0.1 M NaOH, recording pH at each increment A->C B Calibrate pH meter with standard buffers (pH 4, 7, 10) B->C D Plot pH vs. volume of NaOH added C->D E Determine the half-equivalence point D->E F pKa = pH at the half-equivalence point E->F

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1 mM solution of the biphenyl carboxylic acid in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.[16]

  • pH Meter Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[16]

  • Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Gradually add a standardized solution of 0.1 M sodium hydroxide (NaOH) in small increments.[14] After each addition, allow the pH to stabilize before recording the reading.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.[16] This point corresponds to the inflection point of the titration curve.

Comparative Data and Analysis

The following table summarizes the expected and literature-based data for the electronic properties and acidity of the two substituted biphenyl carboxylic acids.

Parameter4'-Methoxy-4-fluoro-biphenyl-2-carboxylic acid4'-(Trifluoromethyl)-4-fluoro-biphenyl-2-carboxylic acid
Substituent Electronic Nature Electron-donating (+M > -I)[3][4]Strongly electron-withdrawing (-I)[5]
Hammett Constant (σp) ~ -0.27[20]~ +0.54[3]
Expected pKa Higher (less acidic)Lower (more acidic)
Predicted pKa (relative to parent) Increased due to destabilization of the carboxylate anion.[7]Decreased due to stabilization of the carboxylate anion.[1][8]

The Hammett substituent constant (σ) provides a quantitative measure of the electronic effect of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.[21] The significantly negative σp for the methoxy group and the large positive σp for the trifluoromethyl group quantitatively confirm their opposing electronic characters.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy can provide further insights into the electronic environment of the molecules.

  • ¹H NMR: The chemical shifts of the aromatic protons will be influenced by the substituents. The electron-donating methoxy group will cause an upfield shift (lower ppm) of the protons on its ring, while the electron-withdrawing trifluoromethyl group will lead to a downfield shift (higher ppm).

  • ¹³C NMR: Similar trends will be observed in the ¹³C NMR spectra for the carbons of the aromatic rings.

  • ¹⁹F NMR: This technique is particularly useful for these compounds.[22][23][24][25] The chemical shift of the fluorine atom on the carboxylic acid-bearing ring will be sensitive to the electronic effects transmitted from the other ring. The electron-donating methoxy group would likely result in a slight upfield shift of the ¹⁹F signal compared to the trifluoromethyl-substituted analog.

Conclusion

The 4-methoxy and 4-trifluoromethyl groups exert profoundly different electronic effects on the fluorinated biphenyl carboxylic acid scaffold. The electron-donating nature of the methoxy group decreases the acidity of the carboxylic acid, while the strong electron-withdrawing character of the trifluoromethyl group significantly increases its acidity. These differences, quantifiable through pKa measurements and observable in spectroscopic data, are critical considerations for drug development professionals. Understanding and harnessing these electronic effects allows for the fine-tuning of a molecule's properties to optimize its biological activity and pharmacokinetic profile. The synthetic and analytical protocols detailed in this guide provide a robust framework for the evaluation of these and other substituents in drug discovery programs.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Carole A. K. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow; 2010. Available from: [Link]

  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. 2024. Available from: [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. 2024. Available from: [Link]

  • Wikipedia. Suzuki reaction. 2024. Available from: [Link]

  • Pharmaguideline. Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Available from: [Link]

  • NC State University Libraries. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • Khan Academy. Substituent effects on acidic strength. Available from: [Link]

  • Semantic Scholar. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. Available from: [Link]

  • Scribd. Hammett Substituent Constants Table. Available from: [Link]

  • ACS Omega. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. 2017. Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Zafar S, Akhtar S, Tariq T, et al. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. 2014;27(5):1373-1377.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • The Journal of Organic Chemistry. Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. 2003. Available from: [Link]

  • ResearchGate. (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... Available from: [Link]

  • Leffler JE, Grunwald E. Rates and Equilibria of Organic Reactions. Wiley; 1963.
  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. 2008. Available from: [Link]

  • ResearchGate. Hammett constants for CF 2 OCH 3 and similar groups[14]. Available from: [Link]

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. Available from: [Link]

  • PMC. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

  • Wikipedia. Hammett equation. 2024. Available from: [Link]

  • ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025. Available from: [Link]

  • PubMed. The pKa values of PFOA and other highly fluorinated carboxylic acids. 2008. Available from: [Link]

  • ResearchGate. Effect of Methoxy Substituents on the Structural and Electronic Properties of Fluorinated Cyclobutenes: A Study of Hexafluorocyclobutene and Its Vinyl Methoxy Derivatives by XRD and Periodic DFT Calculations. Available from: [Link]

  • Oxford Instruments. NMR | Fluorine Spectroscopy. Available from: [Link]

  • Fluorine NMR. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. 2024. Available from: [Link]

  • PMC. Superelectrophiles and the effects of trifluoromethyl substituents. Available from: [Link]

  • Journal of the Chemical Society C: Organic. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. 1966. Available from: [Link]

  • Chemical Science. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. 2018. Available from: [Link]

  • SciSpace. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls (1965). Available from: [Link]

  • Organic Chemistry Data. Bordwell pKa Table. 2017. Available from: [Link]

  • Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. 2025. Available from: [Link]

  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. 2010. Available from: [Link]

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Safety & Regulatory Compliance

Safety

2-Fluoro-5-(4-methoxyphenyl)benzoic acid proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid Executive Summary For researchers and drug development professionals, the proper disposal of complex halogenated scaffolds i...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid

Executive Summary

For researchers and drug development professionals, the proper disposal of complex halogenated scaffolds is not merely a compliance exercise—it is a critical safety and environmental imperative. 2-Fluoro-5-(4-methoxyphenyl)benzoic acid (CAS: 1183866-69-4) is a fluorinated biphenyl carboxylic acid frequently utilized as an intermediate in pharmaceutical synthesis. Due to the extreme thermodynamic stability of the carbon-fluorine (C-F) bond and its aromatic structure, this compound cannot be disposed of via standard aqueous or non-halogenated organic waste streams.

This guide provides a self-validating, mechanistic protocol for the segregation, containment, and thermal destruction of this compound, ensuring compliance with[1][2].

Chemical Profiling & Mechanistic Hazard Causality

To manage a chemical safely, one must understand the causality behind its hazards. The disposal logic for 2-Fluoro-5-(4-methoxyphenyl)benzoic acid is dictated by three structural features:

  • The Fluorinated Aromatic Ring: The C-F bond is exceptionally strong (~485 kJ/mol). Standard incineration temperatures fail to break this bond completely, which can lead to the synthesis of highly toxic polyfluorinated biphenyls or dioxin-like compounds[2]. Complete destruction requires High-Temperature Organic Destruction (CMBST) exceeding 1000°C[1].

  • Generation of Hydrogen Fluoride (HF): When the C-F bond is successfully cleaved during high-temperature combustion, it generates Hydrogen Fluoride (HF) gas. If this occurs in a non-halogenated incinerator, the HF gas will rapidly corrode the exhaust stacks and release lethal gas into the environment.

  • The Carboxylic Acid Moiety: As a weak organic acid, it can undergo exothermic acid-base reactions if inadvertently mixed with strong inorganic bases (e.g., concentrated NaOH or KOH) in a waste carboy[3].

The Core Rule: The presence of the fluorine atom supersedes all other functional groups when determining the waste stream. Any solution containing this compound—even if dissolved in a non-halogenated solvent like Ethanol or DMSO—must be classified as Halogenated Organic Waste[3][4].

Waste Segregation Compatibility Matrix

Summarizing quantitative and qualitative compatibility data is essential for preventing hazardous reactions in the waste accumulation area.

Waste Stream CategoryCompatibilityMechanistic Causality / Consequence
Halogenated Solvents (e.g., DCM, Chloroform)Highly Compatible Both require RCRA CMBST incineration with alkaline scrubbers to neutralize halogenated gases (HCl, HF)[1][3].
Non-Halogenated Organics (e.g., Acetone, Hexane)Incompatible Dilutes the halogen concentration. Non-halogen incinerators lack HF scrubbers, leading to equipment failure and toxic HF release.
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Incompatible High risk of exothermic oxidation of the electron-rich methoxy-biphenyl system, potentially leading to container rupture.
Aqueous Bases (e.g., 1M NaOH)Compatible (but avoid mixing) Forms a water-soluble sodium salt. However, mixing aqueous and organic waste exponentially increases disposal costs and complicates incineration[3].

Step-by-Step Disposal Protocol (The Workflow)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Point-of-Generation Segregation
  • Step 1.1: Determine the Physical State. Identify whether the waste is a pure solid (e.g., unused reagent, recrystallization crop) or dissolved in a solvent (e.g., reaction mother liquor).

  • Step 1.2: Solvent Verification (For Liquids). If dissolved, identify the primary solvent.

  • Validation Check: Regardless of whether the solvent is halogenated (Dichloromethane) or non-halogenated (Ethyl Acetate), if 2-Fluoro-5-(4-methoxyphenyl)benzoic acid is the solute, the entire mixture is now classified as Halogenated Organic Waste [3][4].

Phase 2: Containment
  • Step 2.1: Container Selection.

    • For Solids: Use a wide-mouth High-Density Polyethylene (HDPE) container. Causality: HDPE is chemically inert to weak organic acids and prevents moisture ingress.

    • For Liquids: Use a borosilicate glass or heavy-duty polyethylene carboy compatible with the primary solvent.

  • Validation Check: Inspect the bottom of the solid waste container. Verify the recycling triangle reads "2" (HDPE) before adding the chemical.

Phase 3: Labeling and Storage
  • Step 3.1: GHS and EPA Labeling. Affix a standard Hazardous Waste tag. You must explicitly write: "Halogenated Organic Waste: Contains 2-Fluoro-5-(4-methoxyphenyl)benzoic acid."

  • Step 3.2: Storage Conditions. Store in a secondary containment tray in a designated flammable/organic waste cabinet, strictly segregated from inorganic acids and oxidizers[3].

  • Validation Check: Cross-reference the waste log. Ensure no strong bases or oxidizers are listed on the same composite sheet for that specific carboy.

Phase 4: Final Destruction (Logistics)
  • Step 4.1: TSDF Transfer. The waste must be collected by an Environmental Health and Safety (EHS) officer and transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Step 4.2: Incineration. The TSDF will subject the waste to rotary kiln incineration (>1000°C) equipped with alkaline wet scrubbers (typically using calcium hydroxide) to capture and neutralize the resulting HF gas, converting it into inert calcium fluoride (CaF₂) ash[5].

Disposal Workflow Visualization

G Start 2-Fluoro-5-(4-methoxyphenyl) benzoic acid Waste StateQ Physical State at Point of Generation? Start->StateQ Solid Solid Powder/Crystals StateQ->Solid Liquid Dissolved in Solvent (e.g., DMSO, DCM) StateQ->Liquid SolidBin Halogenated Solid Waste Container (HDPE) Solid->SolidBin LiquidBin Halogenated Solvent Waste Container (Glass) Liquid->LiquidBin TSDF EPA-Permitted TSDF (Transport) SolidBin->TSDF LiquidBin->TSDF Incinerator High-Temp Incinerator (>1000°C) TSDF->Incinerator RCRA CMBST Scrubber Alkaline Scrubber (Neutralizes HF Gas) Incinerator->Scrubber Exhaust Gas Ash Safe Ash Disposal (Landfill) Scrubber->Ash Solid Residue

Decision tree for the segregation, containment, and thermal destruction of fluorinated organic waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate action is required to prevent inhalation of fluorinated dust or solvent vapors.

  • Isolate: Evacuate non-essential personnel from the immediate laboratory bay.

  • PPE Upgrade: Don a particulate respirator (N95 or P100) if the spill is a dry powder, along with nitrile gloves and safety goggles.

  • Containment (Solid): Do not dry sweep. Causality: Dry sweeping aerosolizes the fine fluorinated powder, creating a severe inhalation hazard. Lightly dampen the powder with water or a 50/50 water/ethanol mixture to suppress dust.

  • Containment (Liquid): If dissolved in a solvent, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Scoop the dampened powder or saturated absorbent using a non-sparking tool. Place the material into a dedicated, sealable HDPE container.

  • Validation Check: After physical removal, visually inspect the spill area using a handheld UV lamp (254 nm / 365 nm). Causality: The methoxy-biphenyl conjugated system often exhibits distinct UV fluorescence. If the area fluoresces, perform a secondary wipe-down with an appropriate solvent (e.g., acetone) and dispose of the wipes as Halogenated Solid Waste.

References

  • Title: 40 CFR Part 268 - Land Disposal Restrictions (Definitions applicable in this part) Source: Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency (EPA) URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR), Environmental Protection Agency (EPA) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: National Service Center for Environmental Publications (NSCEP), Environmental Protection Agency (EPA) URL: [Link](Note: Search for Document Number EPA/600/2-87/098)

  • Title: Laboratory Waste Disposal Guidelines (Halogenated vs. Non-Halogenated Segregation) Source: Bucknell University Environmental Health and Safety URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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